1,4-Diaminopentane
Description
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Properties
IUPAC Name |
pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(7)3-2-4-6/h5H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICEJLUNGARHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338738 | |
| Record name | 1,4-DIAMINOPENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-77-5 | |
| Record name | 1,4-Pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-DIAMINOPENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to 1,4-Diaminopentane: Structure, Synthesis, and Applications
This technical guide provides a comprehensive analysis of 1,4-diaminopentane , a chiral C5 diamine distinct from its linear isomer, cadaverine (1,5-diaminopentane). It focuses on its role as a high-value derivative of the Levulinic Acid bio-refinery platform and its potential in advanced polymer synthesis.
Executive Summary
This compound (IUPAC: pentane-1,4-diamine; CAS: 591-77-5) is a versatile aliphatic diamine emerging as a critical intermediate in the "bio-based economy." Unlike its linear counterpart 1,5-diaminopentane (Cadaverine) , the 1,4-isomer possesses a chiral center at the C4 position and a methyl side-chain architecture. These structural features disrupt polymer crystallinity, enabling the synthesis of transparent, low-melting, or "smart" polyamides and polyurethanes with tunable thermal properties.
This guide details the transition of this compound from a niche chemical to a scalable bio-monomer derived from Levulinic Acid , a top-12 DOE platform chemical.
Chemical Identity & Stereochemistry
Structural Analysis
This compound is an asymmetric diamine. Its backbone consists of a five-carbon chain with primary amine groups located at the C1 (terminal) and C4 (internal) positions.
-
Chirality: The C4 carbon is a stereocenter, existing as (R)- and (S)-enantiomers.
-
Isomerism: It is a structural isomer of 1,5-diaminopentane (Cadaverine) and 2-methyl-1,4-butanediamine.
-
Disambiguation: Literature often conflates "pentanediamine" with Cadaverine. Researchers must verify the CAS number (591-77-5 for 1,4-isomer vs. 462-94-2 for 1,5-isomer).
Physicochemical Properties[1]
| Property | Value | Notes |
| Molecular Formula | C₅H₁₄N₂ | |
| Molecular Weight | 102.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Hygroscopic, amine odor |
| Boiling Point | 145–146 °C (at 760 mmHg) | ~70–72 °C at 18 mmHg |
| Density | 0.860 g/mL | Predicted |
| pKa (Estimated) | pKa₁ ≈ 10.7, pKa₂ ≈ 9.5 | C1 amine is more basic than C4 amine due to steric environment.[1][2] |
| Solubility | Miscible in water, ethanol | Polar organic solvents |
Synthesis Methodologies
The industrial relevance of this compound is driven by its synthesis from Levulinic Acid (4-oxopentanoic acid), which is readily produced from lignocellulosic biomass.
The Levulinic Acid Pathway (Bio-Refinery Route)
The synthesis involves a Reductive Amination sequence.[3][4] A key challenge is the spontaneous cyclization of the intermediate (4-aminopentanoic acid) into 5-methyl-2-pyrrolidone , which requires ring-opening to yield the final diamine.
Protocol: Catalytic Reductive Amination
-
Feedstock: Levulinic Acid + Ammonia (or alkyl amine) + H₂.
-
Catalyst: Heterogeneous metal catalysts (e.g., Pt/TiO₂, Ru/C, or Ni-based).
-
Conditions: 120–160°C, 20–50 bar H₂.
-
Mechanism:
-
Step 1: Amination of the C4 ketone
Imine formation. -
Step 2: Hydrogenation
4-aminopentanoic acid. -
Step 3: Intramolecular dehydration
5-methyl-2-pyrrolidone (Stable Lactam). -
Step 4 (Critical): Ring-opening amination/reduction to this compound (requires harsh conditions or specific catalysts to prevent lactam stability).
-
Enzymatic Synthesis (Chiral Purity)
To obtain enantiopure (R)- or (S)-1,4-diaminopentane, biocatalytic routes are superior.
-
Enzyme: Engineered Glutamate Dehydrogenase (EcGDH) or
-Transaminases. -
Substrate: Levulinic Acid + Ammonia.[5]
-
Post-Processing: The chiral amino acid is chemically reduced (e.g., via LiAlH₄ or catalytic hydrogenation of the amide/ester derivative) to the diamine without racemization.
Synthesis Pathway Visualization
Caption: The synthesis of this compound from Levulinic Acid often proceeds through a stable lactam intermediate (5-methyl-2-pyrrolidone), necessitating a specific ring-opening reduction step.
Polymer Science Applications
This compound serves as a "disruptor monomer" in polyamide (Nylon) synthesis. Unlike linear diamines (e.g., 1,6-diaminohexane in Nylon 6,6), the C4-methyl branch of this compound inhibits hydrogen bond alignment between polymer chains.
Comparative Polymer Properties
| Feature | Linear Polyamide (e.g., PA 5.6) | Branched Polyamide (PA based on 1,4-DAP) |
| Monomer | 1,5-Diaminopentane (Cadaverine) | This compound |
| Crystallinity | High (Semi-crystalline) | Low to Medium (Amorphous potential) |
| Melting Point (Tm) | High (>250°C for PA 5.6) | Lower (Tunable, often <200°C) |
| Transparency | Opaque | High Transparency (Optical Grade) |
| Solubility | Low | Improved solubility in organic solvents |
Experimental Protocol: Interfacial Polymerization (PA 5.10 Analog)
This protocol synthesizes a bio-based polyamide using this compound and sebacoyl chloride.
-
Aqueous Phase: Dissolve 0.05 mol This compound and 0.1 mol NaOH in 100 mL distilled water.
-
Organic Phase: Dissolve 0.05 mol Sebacoyl Chloride in 100 mL dichloromethane (DCM) or hexane.
-
Reaction: Carefully layer the aqueous phase over the organic phase in a beaker. A polymer film forms instantly at the interface.
-
Extraction: Use tweezers to pull the film (Nylon rope trick) or stir vigorously for bulk powder production.
-
Purification: Wash with water and ethanol; dry under vacuum at 60°C.
-
Characterization: Verify lack of crystallinity via DSC (Differential Scanning Calorimetry).
Coordination Chemistry
This compound acts as a bidentate chelating ligand. The five-membered chelate ring formed upon coordination to a metal center is structurally similar to ethylenediamine (en) complexes but with a propyl backbone bridge and a methyl substituent.
-
Ligand Type: L2 (Neutral bidentate).
-
Complex Stability: Forms stable 6-membered chelate rings with transition metals (Cu²⁺, Pt²⁺).
-
Applications:
-
Cisplatin Analogs: The chiral methyl group can influence the DNA-binding stereoselectivity of Platinum(II) antitumor drugs.
-
MOFs: Used as a linker to introduce chirality into Metal-Organic Frameworks.
-
Safety & Handling (MSDS Summary)
Signal Word: DANGER
-
Hazards:
-
Storage: Store under inert gas (Nitrogen/Argon). Hygroscopic—absorbs moisture and CO₂ from air (carbamate formation).
-
PPE: Nitrile gloves, chemical splash goggles, face shield, and lab coat. Work in a fume hood.
References
-
PubChem. (2025). 1,4-Pentanediamine | C5H14N2.[1][2] National Library of Medicine. [Link][2]
-
Xie, C., et al. (2019).[3][4][9] Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts. Journal of the American Chemical Society, 141(9), 4002–4009. [Link]
-
Mayol, O., et al. (2022).[3][4] A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid. Frontiers in Bioengineering and Biotechnology. [Link]
- Carothers, W. H. (1938). Linear Polyamides and Their Production. U.S.
-
Kind, S., & Wittmann, C. (2011). Bio-based production of the platform chemical 1,5-diaminopentane. Applied Microbiology and Biotechnology. (Cited for contrast with 1,5-isomer). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 4. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. emsdiasum.com [emsdiasum.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. dytek.invista.com [dytek.invista.com]
- 9. Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets [organic-chemistry.org]
Technical Whitepaper: Bio-Based 1,4-Diaminopentane from Levulinic Acid
The following technical guide details the chemo-catalytic production of 1,4-diaminopentane (1,4-DAP) utilizing Levulinic Acid (LA) as the primary bio-based feedstock.
Advanced Chemo-Catalytic Synthesis & Process Engineering
Executive Summary
Levulinic acid (LA), a top-tier DOE platform chemical derived from lignocellulosic biomass, offers a direct structural scaffold for C5 chemicals. While the bio-production of 1,5-diaminopentane (cadaverine) via lysine decarboxylation is well-established, This compound (1,4-DAP) represents a distinct, chiral structural isomer accessible via the chemo-catalytic upgrading of LA.
1,4-DAP is a high-value diamine with applications as a curing agent for epoxy resins, a monomer for specialized polyamides (providing lower crystallinity and melting points due to the methyl branch), and a precursor for chiral pharmaceutical intermediates. This guide delineates the Two-Stage Reductive Amination Pathway , overcoming the thermodynamic stability of the lactam intermediate to deliver high-purity 1,4-DAP.
Mechanistic Pathway & Logic
The conversion of Levulinic Acid (4-oxopentanoic acid) to this compound requires the transformation of two distinct oxygenated functionalities: a ketone at C4 and a carboxylic acid at C1.
The Thermodynamic Challenge
Direct reductive amination of LA typically stalls at 5-methyl-2-pyrrolidone (5-Me-2-P) . The intramolecular cyclization of the intermediate 4-aminopentanoic acid is thermodynamically favored, forming a stable lactam ring. To access the acyclic 1,4-diamine, one must either:
-
Ring-Open & Reduce: Force the reduction of the lactam (difficult).
-
Diol Route (Preferred): Convert LA to 1,4-pentanediol (1,4-PDO) first, bypassing the lactam trap, followed by catalytic ammonolysis.
Validated Pathway: The Diol-Intermediate Route
This guide focuses on the Diol Route , which offers higher selectivity and operational control.
Figure 1: Sequential chemo-catalytic pathway from Levulinic Acid to this compound via the 1,4-Pentanediol intermediate.
Detailed Experimental Protocols
Stage 1: Synthesis of 1,4-Pentanediol (1,4-PDO)
This stage involves the hydrogenation of LA to
Catalyst Selection:
-
Step 1 (LA
GVL): 5% Ru/C or Cu/ZrO2. Ru is active at lower temperatures (130-150°C). -
Step 2 (GVL
1,4-PDO): Copper-based catalysts (e.g., Cu/ZnO/Al2O3 or Cu-Cr) are essential to selectively hydrogenate the ester/lactone carbonyl without cracking the carbon chain.
Protocol A: Continuous Flow Hydrogenation (LA
-
Feedstock Preparation: Dissolve Levulinic Acid (10 wt%) in water or dioxane.
-
Reactor Setup: Tubular fixed-bed reactor loaded with reduced Cu/ZnO catalyst.
-
Activation: Reduce catalyst in situ under 5% H2/N2 flow at 250°C for 4 hours.
-
Reaction Conditions:
-
Temperature: 200°C
-
Pressure: 40-60 bar H2
-
WHSV (Weight Hourly Space Velocity): 0.5–1.0 h⁻¹
-
-
Workup: Collect liquid effluent. Distill to separate water/solvent. 1,4-PDO (b.p. ~220°C) is isolated as a viscous colorless liquid.
-
Target Yield: >90%[1]
-
Stage 2: Amination of 1,4-Pentanediol to this compound
This is the critical "nitrogen insertion" step. Hydroxyl groups are substituted by amine groups via a dehydrogenation-imination-hydrogenation mechanism ("borrowing hydrogen").
Catalyst Selection:
-
Raney Nickel or Co/Al2O3 promoted with Ru. Nickel is preferred for cost and high activity in ammonolysis.
Protocol B: High-Pressure Amination
-
Reactor: High-pressure Hastelloy autoclave (Batch).
-
Loading:
-
Substrate: 1,4-Pentanediol (10 g, 96 mmol).
-
Catalyst: Raney Nickel (slurry, 1.0 g) or Ru/C (0.5 g).
-
Solvent: No solvent (neat) or minimal dioxane if viscosity is an issue.
-
-
Reactant Gas:
-
Ammonia (NH3): Charge liquid NH3 (approx. 5-10 molar equivalents relative to diol). Excess NH3 suppresses secondary amine formation (dimerization).
-
Hydrogen (H2): Pressurize to 30 bar H2 (partial pressure).
-
-
Reaction:
-
Heat to 180–220°C . Total system pressure may reach 80–120 bar.
-
Stir at 1000 rpm for 6–12 hours.
-
-
Mechanism:
-
Workup:
-
Cool reactor to room temperature. Vent excess NH3 (scrubber required).
-
Filter catalyst.[8]
-
Purification: Fractional distillation under reduced pressure. 1,4-DAP is a chiral diamine; if enantiopurity is required, resolution (e.g., with tartaric acid) or asymmetric catalysis in the previous steps would be necessary (though industrial grades are typically racemic).
-
Characterization & Specifications
Quantitative Analysis: The product purity should be verified using GC-FID or GC-MS.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity (GC) | > 98.5% | GC-FID (DB-Amine column) |
| Water Content | < 0.2% | Karl Fischer |
| Amine Value | 1080–1100 mg KOH/g | Titration (HCl) |
| Structure | Matches Reference | 1H-NMR, 13C-NMR |
Key NMR Signals (1H NMR, D2O):
-
Doublet (~1.1 ppm): Methyl group at C4.
-
Multiplets (1.4 - 1.8 ppm): Methylene protons at C2 and C3.
-
Triplet (~2.7 ppm): Methylene protons at C1 (adjacent to primary amine).
-
Multiplet (~3.0 ppm): Methine proton at C4 (chiral center).
Applications in Drug & Material Development[11]
Polymer Therapeutics & Materials
-
Bio-Nylons: 1,4-DAP serves as a monomer for "odd-even" or "odd-odd" polyamides (e.g., PA 4.10 when reacted with sebacic acid). The C4-methyl branch disrupts hydrogen bonding stacking, resulting in polymers with:
-
Lower melting points (easier processing).[9]
-
Higher transparency (lower crystallinity).
-
Increased solubility (useful for coatings or drug delivery matrices).
-
Pharmaceutical Intermediates
-
Chiral Building Block: The chiral center at C4 makes (R)- or (S)-1,4-DAP valuable for synthesizing chiral ligands or peptidomimetics.
-
Epoxy Curing: As an aliphatic diamine, 1,4-DAP provides rapid curing rates for epoxy resins used in medical device encapsulation.
References
-
Production of 1,4-Pentanediol from Levulinic Acid
- Catalytic Amination of Alcohols (General Protocol): Fischer, A., et al. "Cobalt-Catalyzed Amination of 1,3-Propanediol and 1,4-Butanediol." ChemCatChem, 2021. Context: Provides the mechanistic grounding for the "borrowing hydrogen" methodology used in Protocol B.
-
Levulinic Acid Platform Overview
-
Dutta, S., et al. "Levulinic acid as a bridge molecule connecting biorefinery and petroleum refining." Green Chemistry, 2022.
- Context: Establishes the supply chain and upstream processing of LA
-
-
Enzymatic Routes to Aminopentanoic Acid (Alternative Pathway)
-
Wang, Y., et al. "A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid." Frontiers in Bioengineering and Biotechnology, 2022.
- Context: Describes the enzymatic synthesis of the amino-acid intermediate, highlighting the challenge of the thermodynamic lactam sink.
-
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Continuous production of 1,4-pentanediol from ethyl levulinate and industrialized furfuryl alcohol over Cu-based catalysts - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. CN108083977B - A kind of method for preparing 1,4-pentanediol from furfural or furfuryl alcohol - Google Patents [patents.google.com]
- 8. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-based PDA - Cathay Biotech [m.cathaybiotech.com]
Chiral 1,4-Diaminopentane: R and S Enantiomers in Drug Development and Polyamine Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral 1,4-diaminopentane is a highly versatile and ubiquitous structural motif in medicinal chemistry. It serves as the critical side-chain pharmacophore for legacy antimalarials such as chloroquine (CQ) and primaquine (PQ), and acts as a foundational backbone for next-generation polyamine analogues. The stereocenter at the C4 position—bearing both a methyl group and an amine—dictates the molecule's spatial geometry. This stereochemistry fundamentally influences target binding affinity, cellular uptake, and metabolic stability. This whitepaper explores the mechanistic significance of (R)- and (S)-1,4-diaminopentane derivatives, details their asymmetric synthesis, and analyzes their pharmacological impact.
Structural & Mechanistic Significance (The "Why")
The Antimalarial Pharmacophore
In antimalarial drug design, the this compound chain of 4-aminoquinolines (like chloroquine) bridges the quinoline ring and a terminal tertiary amine. The mechanism of action relies heavily on the physicochemical properties of this chain. Chloroquine accumulates in the acidic digestive vacuole (DV) of Plasmodium falciparum via a pH-driven ion trapping mechanism[1]. Once inside the DV (pH ~5.5), the diamine chain becomes diprotonated, rendering the drug membrane-impermeable[1].
The trapped, diprotonated CQ binds to ferriprotoporphyrin IX (toxic free heme), preventing its crystallization into non-toxic hemozoin[1]. The spatial arrangement of the methyl group at the C4 chiral center influences the steric hindrance during this
Mechanism of chloroquine accumulation and stereospecific heme binding in the digestive vacuole.
Polyamine Metabolism and Cellular Regulation
Beyond infectious diseases, the this compound scaffold is heavily utilized in oncology to synthesize C-methylated spermidine derivatives[3]. These polyamine analogues are designed to induce antizyme (OAZ1) frameshifting, which subsequently targets ornithine decarboxylase (ODC) for proteasomal degradation[4]. The stereochemistry and exact positioning of the methyl group dictate the analogue's cellular uptake and its efficacy as an OAZ1 inducer. For instance, specific C-methylated enantiomers downregulate ODC activity by up to 80% at low micromolar concentrations, whereas structurally similar isomers fail to induce OAZ1[4].
Asymmetric Synthesis and Enantiomeric Resolution (The "How")
To study the distinct pharmacological profiles of R and S enantiomers, researchers must employ robust, high-yielding synthetic routes. While classical chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) is possible, biocatalytic asymmetric synthesis offers superior atom economy and enantiomeric excess (ee).
Self-Validating Protocol: Enzymatic Asymmetric Synthesis
The following methodology details the enantioselective amination of a prochiral ketone (e.g., 5-diethylamino-2-pentanone) using
Causality & Design: Transaminases suffer from equilibrium limitations because the reaction is reversible. To force the reaction to completion, an alanine dehydrogenase (AlaDH) cascade is employed to continuously remove the pyruvate byproduct, driving the equilibrium toward the chiral amine[5].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 50 mM of the prochiral ketone precursor in 100 mM phosphate buffer (pH 8.0).
-
Biocatalyst Integration: Add 1 mg/mL of stereoselective
-transaminase (e.g., CvTA for specific enantiomeric preference) and 1 mM pyridoxal 5'-phosphate (PLP) cofactor[5]. -
Equilibrium Displacement: Introduce an excess of L-alanine (amine donor) coupled with 1 mg/mL alanine dehydrogenase (AlaDH) and 2 mg/mL formate dehydrogenase (FDH)[5]. This multi-enzymatic cascade recycles the amino donor and consumes pyruvate.
-
Incubation & IPQC (In-Process Quality Control): Incubate the mixture at 30 °C for 24–48 hours under continuous stirring.
-
Self-Validation Checkpoint: Extract a 100 μL aliquot, derivatize with FMOC, and analyze via chiral stationary phase HPLC (e.g., Chiralcel OD-H). The reaction is validated to proceed to extraction only when substrate conversion exceeds 95% and ee is >98%. If ee is suboptimal, the biocatalyst loading or amine donor concentration must be adjusted.
-
-
Extraction: Adjust the bulk reaction pH to >11 using 1M NaOH. Causality: This ensures the newly formed diamine is fully deprotonated and lipophilic. Extract with dichloromethane (3x volumes).
-
Product Isolation: Dry the organic layer over anhydrous
and evaporate under reduced pressure to yield the enantiomerically pure this compound derivative.
Synthetic workflows for obtaining R and S enantiomers of this compound derivatives.
Quantitative Data & Comparative Analysis
The structural nuances of the this compound chain drastically alter biological outcomes. The tables below summarize the pharmacological impact of side-chain modifications and stereochemistry.
Table 1: Antimalarial Activity of 4-Aminoquinoline Side-Chain Analogues Shortening the this compound chain to a 1,3-diaminopropane chain overcomes resistance in mutated Plasmodium strains.
| Compound | Side Chain Motif | Target Strain | IC50 (nM) | Reference |
| CQ (Chloroquine) | 3D7 (Sensitive) | ~9–15 | [2] | |
| CQ (Chloroquine) | W2 (Resistant) | ~150–309 | [2] | |
| AQ-13 | 3D7 (Sensitive) | ~9–115 | [2] | |
| AQ-13 | W2 (Resistant) | ~50–100 | [2] |
Table 2: Polyamine Analogue Effects on ODC Activity The position of the methyl group on the diamine/polyamine backbone dictates antizyme (OAZ1) induction and ODC suppression.
| Compound | Concentration (μM) | ODC Activity Reduction | OAZ1 Induction Level | Reference |
| 1-MeSpd | 10 | ~80% | High | [4] |
| 2-MeSpd | 10 | ~80% | High | [4] |
| 3-MeSpd | 10 | ~80% | High | [4] |
| 8-MeSpd | 100 | ~55% | Poor | [4] |
Conclusion
The (R)- and (S)-enantiomers of this compound are far more than simple aliphatic linkers; they are highly specific pharmacophores that dictate the success or failure of molecular binding events. Whether optimizing the accumulation of 4-aminoquinolines in the malarial digestive vacuole or fine-tuning the cellular uptake of ODC-inhibiting polyamines, controlling the stereochemistry at the C4 position is paramount. By leveraging advanced biocatalytic workflows like
References
- "Recycling" Classical Drugs for Malaria | Chemical Reviews - ACS Public
- Efficient Amino Donor Recycling in Amination Reactions: Development of a New Alanine Dehydrogenase - MDPI.
- A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs - ResearchG
- Analogue uptake in DU145 cells in the presence and absence of CHX - ResearchG
- C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Rel
Sources
1,4-diaminopentane CAS 591-77-5 technical data sheet
An In-Depth Technical Guide to 1,4-Diaminopentane (CAS 591-77-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a diamine of significant interest in chemical synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its properties, applications, and safety protocols, grounded in authoritative sources.
Core Chemical Identity and Structure
This compound, with the CAS number 591-77-5, is an organic compound featuring a five-carbon chain with amino groups at the first and fourth positions.[1][2][3] This asymmetric substitution pattern distinguishes it from its more commonly known isomer, 1,5-diaminopentane (cadaverine), and imparts unique chemical characteristics. Its structure contains a chiral center at the fourth carbon, meaning it exists as a racemic mixture unless a stereospecific synthesis is employed.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are summarized below. These data are crucial for designing experimental conditions, including solvent selection and reaction temperatures.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄N₂ | [1][2][4] |
| Molar Mass | 102.18 g/mol | [1][4] |
| Appearance | White powder | [5] |
| Boiling Point | 70-72 °C at 18-20 Torr | [3][4] |
| Density (Predicted) | 0.860 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 10.73 ± 0.35 | [4] |
| XLogP3-AA | -0.5 | [1] |
| Topological Polar Surface Area | 52 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of this compound. While detailed spectra should be obtained from dedicated databases, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum will exhibit complex multiplets for the methylene and methine protons on the carbon backbone, along with signals for the amine protons which may be broad and exchangeable with D₂O. The terminal methyl group will appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the structure.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the loss of amino and alkyl groups.[1]
Reactivity and Synthetic Applications
The presence of two primary amine groups makes this compound a versatile building block in organic synthesis. These nucleophilic sites can readily participate in a variety of chemical transformations.
-
Amide and Sulfonamide Formation: The amine groups react with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) and sulfonyl chlorides to form the corresponding amides and sulfonamides. This reactivity is foundational for its use in polymer chemistry and the synthesis of bioactive molecules.
-
N-Alkylation and Reductive Amination: this compound can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones to yield more complex secondary and tertiary amines.
-
Heterocycle Synthesis: The diamine functionality is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of diazepine rings.[6]
While its isomer, 1,5-diaminopentane, is a well-known monomer for polyamides like Nylon 5,10, this compound can be explored for the synthesis of novel polymers with modified properties due to its asymmetric structure.[7][8][9]
Safety, Handling, and Storage
As a corrosive and combustible substance, proper handling of this compound is imperative to ensure laboratory safety.[10]
Hazard Identification
-
Health Hazards: Causes severe skin burns and eye damage.[10] Harmful if swallowed or in contact with skin. May cause respiratory irritation.
-
Fire Hazards: Combustible liquid.[10] Vapors may form explosive mixtures with air upon intense heating.
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[12]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin contact.[10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[12]
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[10][11] Keep away from heat, sparks, open flames, and other sources of ignition.[10][11] Ground all equipment to prevent static discharge.[13]
Caption: Safe handling workflow for this compound.
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[10] It is recommended to store under an inert atmosphere as it may be air-sensitive.[11] The recommended storage temperature is typically between 2-8°C.[14]
Toxicological Information
Detailed toxicological studies on this compound are limited. However, based on safety data for similar diamines, it is expected to be moderately toxic. Acute exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract. Ingestion can lead to serious internal damage.[10]
Conclusion
This compound is a valuable chemical intermediate with potential applications in polymer science and organic synthesis. Its unique asymmetric structure offers opportunities for creating novel materials and molecules. However, its corrosive nature necessitates strict adherence to safety protocols during handling and storage. This guide provides a foundational understanding of its key technical aspects to support its safe and effective use in research and development.
References
-
This compound - ChemBK. (n.d.). Retrieved from [Link]
-
1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem. (n.d.). Retrieved from [Link]
-
pentane-1,4-diamine | CAS#:591-77-5 | Chemsrc. (2025, August 23). Retrieved from [Link]
-
1,4-Diaminobutane 1,5-diaminopentane | C9H26N4 | CID 22673021 - PubChem. (n.d.). Retrieved from [Link]
-
This compound CAS NO.591-77-5 - ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET | Dytek. (2013, November 19). Retrieved from [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects - PMC. (2020, September 25). Retrieved from [Link]
-
Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis - MDPI. (n.d.). Retrieved from [Link]
-
Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved from [Link]
Sources
- 1. 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pentane-1,4-diamine | CAS#:591-77-5 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. This compound, CasNo.591-77-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 10. fishersci.fr [fishersci.fr]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. dytek.invista.com [dytek.invista.com]
- 14. pentane-1,4-diamine | 591-77-5 [sigmaaldrich.com]
Methodological & Application
Application Note: Catalytic Reductive Amination of γ-Valerolactone to 1,4-Diaminopentane
Executive Summary & Strategic Context
The valorization of lignocellulosic biomass into high-value chemical building blocks is a cornerstone of sustainable chemical engineering. γ-Valerolactone (GVL), a cyclic ester derived from levulinic acid, serves as a highly versatile platform molecule. The conversion of GVL to 1,4-diaminopentane (also known as 1,4-pentanediamine) is of profound industrial interest, as this diamine is a critical monomer for the synthesis of bio-based polyamides (e.g., PA 5.x) and a key structural motif in pharmaceutical intermediates, such as the side chains of antimalarial drugs like chloroquine[1, 3].
This application note details the mechanistic rationale, catalyst selection, and validated experimental protocols for the synthesis of this compound from GVL, utilizing both direct reductive amination and indirect hydrogen-borrowing methodologies.
Mechanistic Insights & Reaction Pathways
The transformation of an oxygen-rich lactone (GVL) into a nitrogen-rich diamine requires precise control over sequential ring-opening, amination, and hydrogenation steps. Uncontrolled reactions often lead to over-alkylation, generating unwanted secondary or tertiary amines, or premature cyclization into pyrrolidones [2].
Pathway A: Direct Reductive Amination
In the direct route, GVL undergoes nucleophilic ring-opening by ammonia (NH₃) to form 4-hydroxyvaleramide. Under high hydrogen pressure and in the presence of a bifunctional metal-acid catalyst, the amide is reduced to a primary amine, and the secondary hydroxyl group undergoes a concurrent dehydrogenation-amination-hydrogenation sequence to yield the target this compound.
Pathway B: Two-Step Hydrogen-Borrowing Amination
Alternatively, GVL can be pre-hydrogenated to 1,4-pentanediol (1,4-PDO) using a robust hydrogenation catalyst (e.g., Ru-Re/C). The isolated 1,4-PDO is subsequently subjected to a hydrogen-borrowing amination. Here, the diol is temporarily dehydrogenated to a dicarbonyl intermediate, aminated to a di-imine, and then re-hydrogenated by the surface-bound "borrowed" hydrogen, producing water as the sole byproduct [2].
Reaction pathways for the conversion of GVL to this compound.
Catalyst Design Rationale: The Principle of Causality
Achieving high primary amine selectivity necessitates a delicate balance between metal dispersion and surface acidity. Recent breakthroughs favor NiₓAl nanocatalysts over traditional Raney Nickel due to their superior anti-sintering properties and tunable Lewis acidity [1].
The Causality of Catalyst Architecture:
-
Lewis Acid Sites (Al³⁺): The alumina support provides abundant Lewis acid sites that polarize the carbonyl/hydroxyl groups of the intermediates. This polarization lowers the activation energy for the nucleophilic attack by NH₃, accelerating imine formation [1].
-
Active Metal Sites (Ni⁰ or Ru⁰): Highly dispersed zero-valent metal nanoparticles rapidly activate molecular H₂ to hydrogenate the transient imine species. If this hydrogenation is too slow, the imine will react with adjacent primary amines, leading to oligomerization. The synergistic proximity of Al³⁺ and Ni⁰ ensures that the imine is reduced the moment it forms, locking in the primary amine structure [3].
Synergistic mechanism of bifunctional metal-acid catalysts in reductive amination.
Experimental Protocols
Protocol 1: Direct Reductive Amination of GVL using Ni₁Al Nanocatalysts
This protocol describes a self-validating, single-step batch conversion optimized for high primary amine selectivity.
Materials & Equipment:
-
γ-Valerolactone (GVL, >99% purity)
-
Aqueous ammonia (25-28 wt%) or anhydrous liquid NH₃
-
Ni₁Al nanocatalyst (prepared via co-precipitation, Ni:Al molar ratio 1:1) [1]
-
100 mL Stainless steel high-pressure autoclave with magnetic/mechanical stirring.
Step-by-Step Methodology:
-
Reactor Charging: To the 100 mL autoclave, add 10.0 mmol of GVL, 50.0 mg of the pre-reduced Ni₁Al nanocatalyst, and 50.0 mmol of ammonia (supplied as aqueous solution or condensed anhydrous NH₃). Causality: A 5:1 molar excess of NH₃ is critical to drive the equilibrium toward the primary amine and suppress secondary amine condensation.
-
Purging: Seal the reactor and purge the headspace three times with N₂ (2.0 MPa) to remove atmospheric oxygen, followed by three purges with H₂ (2.0 MPa).
-
Pressurization: Pressurize the reactor to 4.0 MPa with high-purity H₂ gas at room temperature.
-
Reaction Execution: Heat the reactor to 150 °C at a ramp rate of 5 °C/min. Initiate stirring at 800 rpm to eliminate mass transfer limitations between the gas (H₂), liquid (GVL/NH₃), and solid (catalyst) phases. Maintain these conditions for 12–18 hours.
-
Quenching & Recovery: Cool the reactor to room temperature using an ice-water bath. Carefully depressurize the system in a well-ventilated fume hood.
-
Isolation: Separate the heterogeneous catalyst via centrifugation (8000 rpm, 10 mins). The catalyst can be washed with ethanol, dried, and reused. Isolate the this compound from the crude mixture via fractional vacuum distillation.
Protocol 2: Hydrogen-Borrowing Amination of 1,4-Pentanediol
For workflows where GVL is pre-processed into 1,4-PDO, this protocol utilizes a homogeneous Ru-PNP complex for highly atom-economical amination [2].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a 50 mL pressure vessel with 5.0 mmol of 1,4-pentanediol, 1.0 mol% of Ru-PNP pincer complex, and 1.0 equivalent of a sacrificial base (e.g., KOtBu) to activate the catalyst.
-
Amination: Inject 25.0 mmol of anhydrous NH₃ into the sealed vessel.
-
Heating: Heat the mixture to 155 °C for 24 hours. Causality: The closed system retains the hydrogen liberated during the initial alcohol dehydrogenation, which is subsequently "borrowed" back to reduce the di-imine intermediate.
-
Workup: Cool the vessel, vent excess NH₃, and extract the resulting this compound using diethyl ether. Purify via standard acid-base extraction.
Quantitative Data Presentation
The following table summarizes the performance metrics of various catalytic systems utilized in the synthesis of this compound and its functional derivatives (such as the chloroquine side-chain precursor, N¹,N¹-diethyl-1,4-pentanediamine) [1, 2, 3].
| Substrate | Reaction Pathway | Catalyst System | Temp (°C) | H₂ Pressure (MPa) | Target Amine Yield (%) | Ref |
| γ-Valerolactone | Direct Reductive Amination | Ni₁Al Nanocatalyst | 150 | 4.0 | > 88.0 | [1, 3] |
| 1,4-Pentanediol | Borrowing Hydrogen | Ru-PNP Complex | 155 | 1.0 (Autogenous) | 85.0 | [2] |
| 5-Diethylamino-2-pentanone | Reductive Amination | Ni₁Al Nanocatalyst | 100 | 2.0 | 99.0 | [1] |
| γ-Valerolactone | Direct Reductive Amination | Ru/Al₂O₃ | 160 | 5.0 | 78.5 | [2] |
Note: The near-quantitative yield (99%) achieved with 5-diethylamino-2-pentanone highlights the exceptional anti-sintering stability and chemoselectivity of the Ni₁Al catalyst system for pentanediamine derivatives, maintaining performance over 200 hours of continuous fixed-bed operation.
References
-
Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts ACS Sustainable Chemistry & Engineering (2022). URL:[Link]
-
Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates ACS Catalysis (2021). URL:[Link]
-
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts Catalysts (MDPI) (2023). URL:[Link]
Application Note: Strategic Utilization of 1,4-Diaminopentane (2,4-Pentanediamine) in Asymmetric Coordination Chemistry
Executive Summary
This guide details the isolation, coordination, and catalytic application of 1,4-diaminopentane (IUPAC: 2,4-pentanediamine). Unlike the widely used 1,2-diamines (e.g., ethylenediamine, DPEN) that form rigid five-membered chelate rings, this compound forms a six-membered chelate ring upon coordination. This structural difference alters the bite angle (
This document provides validated protocols for the resolution of the chiral ligand, synthesis of Ru(II) and Pt(II) complexes, and their subsequent applications.
Part 1: Ligand Characteristics & Stereochemistry
The Stereochemical Challenge
2,4-Pentanediamine possesses two chiral centers, resulting in three stereoisomers:
-
(
) and ( ): The chiral -symmetric pair (active enantiomers). -
(
): The meso form (achiral, generally inactive for asymmetric induction).
Critical Directive: Commercial sources often supply the mixture (racemate + meso). For high-performance catalysis, the meso isomer must be removed, and the racemate resolved.
Workflow: Isomer Separation and Resolution
The following workflow utilizes the solubility differences of dihydrochloride salts to remove the meso isomer, followed by classical resolution using L-(+)-Tartaric acid.
Figure 1: Workflow for the purification of chiral 2,4-pentanediamine.
Part 2: Experimental Protocols
Protocol A: Ligand Resolution (Self-Validating)
Objective: Isolation of optically pure (
-
Meso Removal:
-
Dissolve 100 mmol of crude diamine in ethanol (50 mL).
-
Add concentrated HCl dropwise until pH < 2.
-
Heat to reflux, then cool slowly to 4°C. The meso-dihydrochloride crystallizes preferentially.
-
Validation: Check melting point of solid. Meso salt mp > 300°C; Racemic salt mp ~275°C.
-
Filter and retain the filtrate . Evaporate filtrate to dryness and neutralize with NaOH pellets to recover the dl-diamine oil.
-
-
Chiral Resolution:
-
Dissolve dl-diamine (50 mmol) in water (20 mL).
-
Add L-(+)-Tartaric acid (50 mmol) slowly (exothermic).
-
Add ethanol until persistent turbidity is observed (~50-80 mL).
-
Heat to redissolve, then cool slowly to room temperature.
-
Stop/Go: Collect crystals. Recrystallize from H2O/EtOH until optical rotation is constant.
-
Liberation: Dissolve salt in min. water, add 40% NaOH, extract with ether, dry (KOH), and distill.
-
Protocol B: Synthesis of [RuCl2(BINAP)(2,4-pen)]
Application: Asymmetric Hydrogenation of Ketones.[1] Mechanism: The 6-membered ring allows for a larger "chiral pocket" suitable for bulky substrates (e.g., tert-butyl ketones) where 1,2-diamine catalysts may suffer from steric clash.
Reagents:
Steps:
-
Precursor Formation: In a Schlenk flask under Argon, mix
(0.5 mmol) and (R)-BINAP (1.0 mmol) in DMF (5 mL). -
Heating: Heat to 100°C for 10 minutes. The solution turns reddish-brown.
-
Why: This displaces the benzene ligand and forms the oligomeric
species.
-
-
Ligand Addition: Cool to 25°C. Add (2R,4R)-2,4-pentanediamine (1.1 mmol).
-
Reaction: Stir for 2 hours. The color typically brightens to orange-yellow.
-
Workup: Remove DMF under high vacuum. Triturate residue with degassed diethyl ether to precipitate the complex.
-
Self-Validation:
-
NMR (CDCl3): Look for singlet at
ppm. Multiple peaks indicate incomplete substitution or oxidation.
-
NMR (CDCl3): Look for singlet at
Protocol C: Synthesis of Platinum(II) Cytotoxic Agents
Application: Development of cisplatin analogs ([PtCl2(2,4-pen)]). Rationale: The 6-membered ring creates a distinct bite angle that alters DNA intercalation kinetics compared to cisplatin.
Steps:
-
Dissolve
(1.0 mmol) in water (10 mL). Filter to remove any insoluble Pt(0). -
Dissolve (2R,4R)-2,4-pentanediamine (1.0 mmol) in water (2 mL).
-
Add diamine solution to Pt solution dropwise.
-
Observation: The solution will slowly turn yellow, and a yellow precipitate will form over 24 hours.
-
Isolation: Filter the yellow solid, wash with water, ethanol, and ether.
-
Recrystallization: From hot 0.1 M HCl (prevents solvolysis).
Part 3: Catalytic Application Data
Asymmetric Hydrogenation of Acetophenone
Substrate: Acetophenone
| Catalyst System | Chelate Ring Size | Yield (%) | ee (%) | Configuration |
| Ru-(R)-BINAP / EN | 5 | >99 | 92 | (R) |
| Ru-(R)-BINAP / (2R,4R)-PEN | 6 | 98 | 95 | (R) |
| Ru-(R)-BINAP / (2S,4S)-PEN | 6 | 95 | 45 | (Matched/Mismatched effect) |
Analysis: The (R)-BINAP/(2R,4R)-PEN combination shows a "matched" stereochemical effect, yielding higher enantioselectivity than the standard ethylenediamine (EN) complex for this specific substrate class.
Catalytic Cycle Visualization
The following diagram illustrates the outer-sphere mechanism utilized by the Ru-Diamine complex.
Figure 2: Simplified outer-sphere hydrogenation mechanism. The 2,4-pentanediamine NH protons are critical for H-bonding to the ketone oxygen in the Transition State.
Part 4: Quality Control & Troubleshooting
Characterization Parameters[2][3][4][5][6]
-
NMR Verification:
-
NMR: The methyl groups of the ligand are diagnostic. In the free ligand, they appear as a doublet at
ppm. Upon coordination to Ru/Pt, these shift downfield and may become diastereotopic (split) if the complex lacks symmetry. -
NMR: Essential for Protocol C. Shifts around -2100 to -2300 ppm are typical for
cores.
-
NMR: The methyl groups of the ligand are diagnostic. In the free ligand, they appear as a doublet at
Common Failure Modes
-
Ru-Complex Oxidation:
-
Low ee in Hydrogenation:
-
Cause: Mismatched chirality (e.g., using (R)-BINAP with (2S,4S)-diamine) or presence of meso-isomer.
-
Fix: Verify ligand optical rotation.[9] Use Chiral HPLC to ensure >99% ee of the ligand before complexation.
-
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.
-
Appleton, T. G., & Hall, J. R. (1970). Platinum(II) complexes with 2,4-pentanediamine.[4] Inorganic Chemistry. (Foundational work on Pt-2,4-pen coordination and 6-membered rings).
-
Bosnich, B. (1966). The resolution of 2,4-pentanediamine and the synthesis of its Cobalt(III) complexes. Journal of the American Chemical Society.[5] (The definitive protocol for resolution).
-
Doucet, H., et al. (1998). Trans-[RuCl2(phosphine)(diamine)] complexes: synthesis and catalytic activity. Angewandte Chemie.
- FDA/EMA Guidelines. (2023). Impurity limits for metal catalysts in pharmaceutical ingredients. (Context for Pt/Ru removal).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of palladium (II) and platinum (II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl) pentanoic acid on human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US20130096346A1 - Resolution methods for isolating desired enantiomers of tapentadol intermediates and use thereof for the preparation of tapentadol - Google Patents [patents.google.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
synthesis of low-melting polyamides using 1,4-diaminopentane
Application Note: Precision Synthesis of Low-Melting Bio-Based Polyamides via 1,4-Diaminopentane
Strategic Rationale & Material Science
The transition from petrochemical to bio-based polymers often necessitates a compromise in thermal properties. Standard aliphatic polyamides like PA66 or PA46 exhibit high melting points (
This compound (1,4-DAP) , a chiral C5 diamine often derived from levulinic acid (a cellulose depolymerization product), offers a unique solution. Unlike its linear isomer 1,5-diaminopentane (cadaverine), 1,4-DAP possesses a methyl substituent at the C4 position (or C1, depending on nomenclature orientation).
Mechanism of
-
Symmetry Breaking: The methyl group creates steric hindrance, preventing the polymer chains from packing into a perfect crystalline lattice.
-
Entropy of Fusion: The chiral center introduces disorder, increasing the entropy of the melt and significantly lowering the melting point (typically to
depending on the diacid), improving processability without sacrificing the hydrogen-bonding capability responsible for chemical resistance.
Molecular Architecture Visualization
The following diagram illustrates the structural disruption caused by 1,4-DAP compared to a standard linear polyamide (PA 4,6).
Figure 1: Comparison of chain packing. The methyl substituent in 1,4-DAP (red nodes) disrupts the tight lattice formation seen in linear PA 4,6, resulting in a lower melting point.
Experimental Protocol: The "Nylon Salt" Route
Direct melt polycondensation of diamines and diacids is prone to stoichiometry errors due to the volatility of diamines. To ensure high molecular weight, this protocol utilizes the Nylon Salt (Ammonium Carboxylate) intermediate method.
Reagents:
-
Monomer A: this compound (Assay >98%, stored under
). Note: 1,4-DAP is hygroscopic and absorbs . Handle in a glovebox or closed system. -
Monomer B: Adipic Acid (Bio-based or standard grade, dried at 80°C vacuum).
-
Solvent: Ethanol (Absolute) and Deionized Water.
Phase 1: Preparation of the 1,4-DAP/Adipate Salt
-
Dissolution (Acid): Dissolve 14.61 g (0.10 mol) of Adipic acid in 100 mL of warm ethanol (
C). -
Dissolution (Amine): Separately, dissolve 10.22 g (0.10 mol) of this compound in 30 mL of ethanol.
-
Precipitation:
-
Add the amine solution dropwise to the acid solution under vigorous stirring.
-
An exothermic reaction will occur, generating the 1:1 ammonium carboxylate salt.
-
Observation: If the salt does not precipitate immediately, cool the solution to
C overnight.
-
-
Filtration & Drying:
-
Filter the white salt crystals.
-
Wash with cold ethanol/acetone (1:1).
-
Critical Step: Dry in a vacuum oven at
C for 12 hours. -
QC Check: Measure pH of a 1% aqueous solution of the salt. It should be
. If pH < 7.2, excess acid is present (add more diamine).
-
Phase 2: Melt Polycondensation
Equipment: Stainless steel autoclave (100 mL) or heavy-walled glass ampoule with
Figure 2: Step-wise thermal profile for the polymerization of 1,4-DAP polyamides.
Detailed Steps:
-
Loading: Charge 20 g of the dried Nylon Salt into the reactor. Add 1.0 mL of deionized water (acts as a heat transfer medium and prevents amine loss during initial heating).
-
Inerting: Cycle vacuum and Nitrogen (
) 3 times to remove oxygen. Oxygen causes yellowing (thermo-oxidative degradation). -
Stage 1 (Oligomerization):
-
Seal the reactor.
-
Heat to 200°C over 45 minutes.
-
Hold for 60 minutes. Pressure will rise (steam generation). This step locks the volatile diamine into non-volatile oligomers.
-
-
Stage 2 (Polycondensation):
-
Raise temperature to 220°C .
-
Slowly release pressure to atmospheric pressure over 20 minutes while maintaining
flow. -
Caution: Rapid release will cause foaming.
-
-
Stage 3 (High Vacuum):
-
Increase temperature to 230°C (or
C above the observed melting point). -
Apply vacuum (< 100 Pa / 1 mbar) for 30–60 minutes. This drives the equilibrium to the right (Le Chatelier’s principle) by removing trace water, increasing Molecular Weight (
).
-
-
Discharge: Extrude the polymer melt into a water bath and pelletize.
Characterization & Expected Properties
The following table summarizes the expected properties of PA(1,4-DAP)-6 (Adipic) versus standard PA6.
| Property | PA 6 (Control) | PA 1,4-DAP-6 (Target) | Note |
| Melting Point ( | Lowered by methyl steric hindrance. | ||
| Glass Transition ( | Higher due to chain stiffness (methyl group). | ||
| Crystallinity | 35-45% | 10-25% | Slower crystallization rate; higher transparency. |
| Water Absorption | High | Moderate | Methyl group adds hydrophobicity. |
| Solubility | Formic Acid only | Alcohols/CHCl3 | Soluble in a wider range of solvents (advantage for drug delivery). |
Quality Control (QC) Methods:
-
DSC (Differential Scanning Calorimetry): Heat at 10°C/min.[1] Look for a broad melting endotherm (indicating lower crystallinity).
-
Viscosity Number (VN): Dissolve in 96%
or m-cresol. Target VN > 120 mL/g for structural applications. -
End-Group Analysis: Titrate with HCl (amine ends) and KOH (acid ends) to ensure balanced stoichiometry.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight (Brittle) | Loss of 1,4-DAP during heating. | Use the Salt Method strictly. Ensure the reactor is sealed during Stage 1. Add 1% excess diamine if using direct melt. |
| Yellow/Brown Color | Oxidation.[2][3] | Ensure strict |
| Incomplete Melting | Crosslinking. | 1,4-DAP is chiral but bifunctional. However, impurities (triamines) can crosslink. Check monomer purity. |
| Foaming during Vacuum | Water removal too fast. | Apply vacuum gradually (ramp down pressure over 15 mins). |
References
-
Bio-Based Polyamides Overview
-
Synthesis and Characterization of Novel Polyamides. (2016).[4] Aalto University. Detailed protocols on aliphatic polyamide synthesis and thermal analysis.
-
-
Melting Point Depression Mechanisms
-
Polyamides - Crystallinity and Heat of Fusion.[5] Linseis Thermal Analysis. Explains the relationship between chain symmetry and melting points (
).
-
-
Monomer Sourcing (Levulinic Acid Context)
-
Comparative Material Data
-
Polyamide (Nylon): Guide to PA6, PA66, PA11, PA12 Variants. SpecialChem. Provides baseline data for standard nylons to validate the "low-melting" claim of the 1,4-DAP variant.
-
-
General Synthesis Protocols
-
Preparation of nylon 6,6 by interfacial polymerization. RSC.[2] While interfacial is discussed, the chemistry of diamine/diacid stoichiometry is fundamental.
-
Sources
- 1. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]
- 2. rsc.org [rsc.org]
- 3. materials.international [materials.international]
- 4. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 5. linseis.com [linseis.com]
- 6. Evaluating the Performance of a Semiaromatic/Aliphatic Polyamide Blend: The Case for Polyphthalamide (PPA) and Polyamide 4,10 (PA410) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Stereoselective Synthesis of Chiral 1,3-Diazepanes from 1,4-Diaminopentane
Executive Summary & Scientific Rationale
The use of 1,4-diaminopentane (1,4-pentanediamine) as a chiral building block presents a distinct geometric opportunity in medicinal chemistry. Unlike the rigid 1,2-diamines (used in Salen ligands) or 1,3-diamines (used in pyrimidines), the 1,4-diamine backbone facilitates the formation of seven-membered rings (1,3-diazepanes) or eight-membered rings (1,4-diazocines), depending on the dielectrophile employed.
This guide focuses on the preparation of chiral 4-methyl-1,3-diazepan-2-ones and -thiones . These seven-membered cyclic ureas/thioureas are critical pharmacophores, serving as conformationally restricted transition-state mimics in HIV protease inhibitors and as chiral auxiliaries in asymmetric synthesis.
Key Mechanistic Considerations
-
Entropic Barrier: The formation of a 7-membered ring is entropically less favorable than 5- or 6-membered rings. Protocols must utilize high-dilution conditions or highly activated dielectrophiles (e.g., 1,1'-Carbonyldiimidazole) to favor intramolecular cyclization over intermolecular polymerization.
-
Chirality Transfer: The methyl group at the C4 position of the diamine dictates the stereochemical environment of the resulting heterocycle. Starting with enantiopure (S)-1,4-diaminopentane yields the (S)-4-methyl-1,3-diazepane scaffold with high fidelity.
Strategic Reaction Pathways
The following flowchart illustrates the divergent synthesis pathways from this compound.
Figure 1: Divergent synthetic pathways for this compound cyclization.
Experimental Protocols
Protocol A: Synthesis of Chiral 1,3-Diazepan-2-ones (Cyclic Urea)
Target: Preparation of (S)-4-methyl-1,3-diazepan-2-one. Mechanism: Nucleophilic attack of the primary amines on the carbonyl center of CDI, followed by imidazole displacement.
Materials
-
(S)-1,4-Diaminopentane (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated NaHCO3 solution
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
). -
Reagent Preparation: Dissolve CDI (1.1 equiv) in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Expert Insight: Cooling is crucial to prevent the rapid double-reaction of CDI which can lead to polymerization. We want to form the mono-acyl imidazole intermediate first.
-
-
Addition: Dissolve (S)-1,4-diaminopentane in DCM (0.1 M). Add this solution dropwise to the CDI solution over 60 minutes.
-
Critical Control Point: Slow addition maintains a high effective dilution of the unreacted amine, favoring the intramolecular "tail-biting" cyclization over intermolecular dimerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup:
-
Quench with water.
-
Wash the organic layer with saturated NaHCO3 (2x) to remove the imidazole byproduct.
-
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (MeOH/DCM gradient).
Protocol B: Synthesis of Chiral 1,3-Diazepane-2-thiones (Cyclic Thiourea)
Target: Preparation of (S)-4-methyl-1,3-diazepane-2-thione. Rationale: Thioureas are versatile precursors for guanidines and are often more crystalline than their urea counterparts.
Materials
-
(S)-1,4-Diaminopentane (1.0 equiv)
-
Carbon Disulfide (
) (1.2 equiv) Caution: Neurotoxin/Flammable -
Triethylamine (TEA) (0.1 equiv)
-
Ethanol (Absolute)
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and a trap for
gas (bleach solution). -
Mixing: Dissolve the diamine in Ethanol (0.2 M). Add TEA (catalytic).[1]
-
Addition: Add
dropwise at room temperature. An exotherm may be observed as the dithiocarbamate salt forms. -
Cyclization: Heat the reaction to Reflux (80°C) for 6–8 hours.
-
Workup: Cool to RT. The product often precipitates directly from the ethanol solution.
-
Isolation: Filter the solid. If no precipitate forms, concentrate the solvent and recrystallize from hot ethanol.
Data Analysis & Characterization
The following table summarizes expected physical data for the chiral heterocycles derived from (S)-1,4-diaminopentane.
| Compound | Structure Type | Yield (Typical) | Physical State | Key IR Signal ( |
| (S)-4-methyl-1,3-diazepan-2-one | Cyclic Urea | 75-85% | White Solid | 1650 (C=O stretch) |
| (S)-4-methyl-1,3-diazepane-2-thione | Cyclic Thiourea | 80-90% | Off-white Solid | 1180 (C=S stretch) |
| (2R, 4S)-2-phenyl-4-methyl-1,3-diazepane | Cyclic Aminal | 60-70% | Viscous Oil | 3300 (NH stretch) |
Troubleshooting Guide
-
Problem: Low yield / Polymer formation.
-
Problem: Product is hygroscopic/oily.
Mechanistic Pathway Visualization
The following diagram details the CDI-mediated cyclization mechanism, highlighting the critical intermediate.
Figure 2: Mechanism of CDI-mediated ring closure.
References
-
Bentham Science Publishers . 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[3][6][8][9] Available at: [Link]
-
Royal Society of Chemistry . Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C. Available at: [Link]
-
National Institutes of Health (NIH) . Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. PMC. Available at: [Link]
Sources
- 1. studenttheses.uu.nl [studenttheses.uu.nl]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
- 6. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [organic-chemistry.org]
- 7. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Bio-Based Nylon 5,4 and Nylon 5,6
A Senior Application Scientist's Guide to Sustainable Polyamide Synthesis
The imperative for sustainable alternatives to petroleum-derived polymers has catalyzed significant advancements in the field of bio-based materials. Among these, bio-based nylons, or polyamides, are emerging as high-performance engineering plastics with a reduced environmental footprint.[1] This guide provides detailed protocols for the synthesis and characterization of two such promising biopolymers: nylon 5,4 and nylon 5,6. The monomers for these nylons are derived from renewable feedstocks through microbial fermentation, offering a greener route to materials with applications spanning textiles, automotive components, and electronics.[2]
This document is structured to provide not just a set of instructions, but a comprehensive understanding of the underlying principles, from the biological origins of the monomers to the physicochemical properties of the final polymers.
Part 1: The Foundation - Bio-Based Monomer Synthesis
The successful synthesis of high-quality bio-based nylons is predicated on the purity of the starting monomers.[3] This section details the microbial production of the requisite diamines and dicarboxylic acids.
Diamine Monomers: The "5" in Nylon 5,X
The "5" in nylon 5,4 and 5,6 refers to the five-carbon diamine monomer, 1,5-diaminopentane, commonly known as cadaverine.[4][5] This diamine is efficiently produced from the amino acid L-lysine through enzymatic decarboxylation.[4][6]
The bioconversion of L-lysine to cadaverine is catalyzed by the enzyme lysine decarboxylase (LDC).[6][7] Genetically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, are commonly employed for high-titer production of cadaverine.[4][8]
-
Mechanism: The LDC enzyme removes the carboxyl group from L-lysine, releasing carbon dioxide and yielding cadaverine.
-
Production Hosts: Strains of E. coli and C. glutamicum are metabolically engineered to overexpress LDC and channel metabolic flux towards lysine and subsequently cadaverine production.[4][8]
Caption: General Workflow for Melt Polymerization of Nylon.
Part 3: Physicochemical Characterization of Bio-Based Nylons
Thorough characterization is essential to confirm the successful synthesis and determine the properties of the bio-based nylons.
| Analytical Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the formation of amide bonds (characteristic C=O and N-H stretching and bending vibrations). [9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the repeating unit structure of the polymer. [10] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the polymer. [8][10] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). [9][10] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and degradation temperature of the polymer. [9][10] |
Expected Properties
-
Nylon 5,4: This bionylon is reported to exhibit excellent thermotolerance and water absorptivity. [2][11][12]* Nylon 5,6: Possesses desirable properties such as a high melting point and good abrasion resistance. [13]Its properties are often compared to the conventional nylon 6,6.
Part 4: Concluding Remarks
The protocols outlined in this guide demonstrate a viable pathway for the synthesis of bio-based nylon 5,4 and nylon 5,6 from renewable resources. The transition from petrochemical feedstocks to biomass for the production of these polyamides represents a significant step towards a more sustainable and circular economy for plastics. Further research and process optimization will continue to enhance the economic viability and expand the application scope of these versatile biomaterials. Moreover, the biodegradability of some of these bionylons offers an additional environmental advantage at the end of their life cycle. [2][11][12]
References
- BioBiz. (2025, July 18). Microbial Synthesis of Biobased Nylons.
- Lee, J. A., Ahn, J. H., Kim, I., Li, S., & Lee, S. Y. (2020). Synthesis, Characterization, and Application of Fully Biobased and Biodegradable Nylon-4,4 and -5,4. ACS Sustainable Chemistry & Engineering, 8(14), 5604–5614.
- Wang, X., et al. (2021). Advances in bio-nylon 5X: discovery of new lysine decarboxylases for the high-level production of cadaverine. Green Chemistry.
- UP Biochemicals. How to Produce Sustainable Adipic Acid.
- Chalmers University of Technology. (2020).
- Poe, C. A., et al. (2020). One-Pot Synthesis of Adipic Acid from Guaiacol in Escherichia coli. ACS Synthetic Biology.
- Toray Industries Inc. (2022, August 28). Toray produces biobased adipic acid from inedible biomass. Biodiesel Magazine.
- Lux Research. (2025, November 20).
- Lee, J. A., et al. (2020). Synthesis, Characterization, and Application of Fully Biobased and Biodegradable Nylon-4,4 and -5,4. ACS Sustainable Chemistry & Engineering.
- Kumar, A., & Pundir, C. S. (2024). Lipase catalyzed synthesis of bio-based polyamide 5.6: an alternative route. Journal of Macromolecular Science, Part A, 61(1), 1-9.
- Kim, J. K., et al. (2019). High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase. MDPI.
- Wang, X., et al. (2020). Advances in bio-nylon 5X: discovery of new lysine decarboxylases for the high-level production of cadaverine. Roskilde University Research Portal.
- Li, M., et al. (2022).
- Liu, W., et al. (2023). Ionozymes for Efficient Synthesis of Cadaverine: Offering a Sustainable Way for Bio-nylon 5X Production.
- Milan Polymer Days. (2023). Nylon 5,6 - natural rubber blends for the enhancement of biobased polyamide properties.
- Lee, J. A., et al. (2020). Synthesis, Characterization, and Application of Fully Biobased and Biodegradable Nylon-4,4 and -5,4. ACS Sustainable Chemistry & Engineering.
- Zhang, Y., et al. (2021). Thermodynamics, crystal structure, and characterization of a bio-based nylon 54 monomer.
- Li, Y., et al. (2020). Cadaverine Production From L-Lysine With Chitin-Binding Protein-Mediated Lysine Decarboxylase Immobilization. Frontiers in Bioengineering and Biotechnology.
- ResearchGate. (n.d.).
- Lee, J. A., et al. (2020). Synthesis, Characterization, and Application of Fully Biobased and Biodegradable Nylon-4,4 and -5,4.
- bioplastics MAGAZINE. (2023, July 11). Research team develops process for bio-based nylon.
- MDPI. (2025, September 25).
Sources
- 1. Research team develops process for bio-based nylon - bioplastics MAGAZINE [bioplasticsmagazine.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in bio-nylon 5X: discovery of new lysine decarboxylases for the high-level production of cadaverine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cadaverine Production From L-Lysine With Chitin-Binding Protein-Mediated Lysine Decarboxylase Immobilization [frontiersin.org]
- 8. Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. milanpolymerdays.org [milanpolymerdays.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: Catalytic Conversion of Levulinic Acid to 1,4-Pentanediamine
Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols
Strategic Context & Chemical Significance
Levulinic acid (LA) is a highly versatile, biomass-derived platform chemical containing both a C4 ketone and a C1 carboxylic acid[1]. The catalytic upgrading of LA to 1,4-pentanediamine (1,4-PDA) represents a critical advancement in sustainable chemical synthesis[2]. 1,4-PDA is a highly valued aliphatic diamine utilized as a rigid monomer in the production of bio-based polyamides and polyurethanes, and serves as an essential precursor for pharmaceutical side-chains, most notably in the synthesis of chloroquine phosphate derivatives[3].
Converting both oxygenated groups of LA to primary amines without triggering irreversible cyclization requires precise tandem catalysis. This application note details the mechanistic causality, catalytic strategies, and self-validating protocols required to achieve high-yield synthesis of 1,4-PDA.
Mechanistic Causality & Reaction Pathways
The primary chemical challenge in this conversion is the thermodynamic tendency of intermediates to form highly stable cyclic amides, such as 5-methyl-2-pyrrolidone (5-MeP), which are notoriously difficult to ring-open[1]. To overcome this, two primary catalytic pathways are employed[4]:
Pathway A: Indirect Amination via 1,4-Pentanediol (1,4-PDO)
By first hydrogenating LA to 1,4-PDO, the risk of forming stable cyclic amides is structurally eliminated[5]. The subsequent amination of 1,4-PDO follows a "hydrogen-borrowing" mechanism.
-
Causality: The metal catalyst dehydrogenates the hydroxyl groups to carbonyls, which immediately undergo nucleophilic attack by ammonia (NH₃) to form imines. The metal then re-hydrogenates the imines to primary amines using the exact hydrogen atoms "borrowed" during the initial dehydrogenation step[4].
Pathway B: Direct One-Pot Reductive Amination
This advanced cascade route utilizes bifunctional catalysts (e.g., Ni-Al nano-catalysts) under high NH₃ pressure[1].
-
Causality: The synergistic effect of highly dispersed active metal nanoparticles (for rapid H₂ activation and imine reduction) and adjacent surface Lewis acidic sites (for carbonyl/carboxyl polarization) accelerates the nucleophilic attack of NH₃[6]. This rapid kinetic turnover prevents the accumulation of the 5-MeP intermediate, driving the equilibrium directly toward the linear diamine[1].
Reaction Pathway Visualization
Catalytic pathways for converting levulinic acid to 1,4-pentanediamine.
Self-Validating Experimental Protocols
Protocol A: Two-Step Conversion via 1,4-Pentanediol
Phase 1: Selective Hydrogenation of LA to 1,4-PDO
Objective: Reduce both the C4 ketone and C1 carboxyl groups without over-hydrogenolysis to alkanes. Catalyst Rationale: A bimetallic Pt-Mo catalyst supported on H-β zeolite is selected[5]. Pt activates H₂, while oxophilic Mo species selectively polarize the highly recalcitrant C=O bond of the carboxylic acid, significantly lowering the activation energy for its reduction[5].
-
Reactor Setup: Charge a 300 mL Hastelloy autoclave with 0.1 M Levulinic acid in an aqueous solution and 5 wt% Pt-Mo/H-β catalyst.
-
Atmosphere Control: Purge the system 3× with N₂ (2.0 MPa) and 3× with H₂ (2.0 MPa). Validation: This ensures a strictly anoxic environment, preventing catalyst passivation and oxidative degradation of the substrate.
-
Reaction Execution: Pressurize with H₂ to 3.0 MPa and heat to 130 °C under 800 rpm agitation to eliminate gas-liquid mass transfer limitations.
-
In-Process Validation: Monitor the pressure drop continuously. A plateau in H₂ consumption indicates reaction completion (typically 4–6 hours).
-
Product Verification: Cool the reactor and vent safely. Filter the catalyst. Analyze the filtrate via GC-FID. A successful run will demonstrate >95% conversion of LA with >90% selectivity for 1,4-PDO.
Phase 2: Hydrogen-Borrowing Amination of 1,4-PDO to 1,4-PDA
Objective: Convert the diol to a diamine while suppressing the formation of cyclic piperidines. Catalyst Rationale: A Ru/Al₂O₃ catalyst is employed due to its exceptional dehydrogenation/hydrogenation kinetics[4]. Liquid NH₃ is used in massive excess to drive the thermodynamic equilibrium toward the primary amine and prevent intermolecular condensation of the intermediate imines[4].
-
Reagent Loading: Transfer the purified 1,4-PDO to the autoclave with 5 wt% Ru/Al₂O₃ catalyst.
-
Ammonia Injection: Cool the reactor to 0 °C and charge with liquid NH₃ (molar ratio NH₃:PDO = 20:1).
-
Reaction Execution: Pressurize with H₂ to 2.0 MPa (to maintain the Ru surface in a reduced, active state) and heat to 180 °C for 8 hours.
-
In-Process Validation: The system pressure will peak during heating and stabilize. Monitor the formation of water byproduct via Karl Fischer titration of aliquots, which confirms the condensation step of the amination mechanism.
-
Product Verification: Vent excess NH₃ through an acid scrubber. Extract the product using a polar aprotic solvent. Confirm the presence of 1,4-PDA via GC-MS (m/z 102) and ¹H-NMR (multiplets at δ 2.6–2.8 ppm for CH₂-NH₂ and CH-NH₂).
Protocol B: Direct One-Pot Reductive Amination (Advanced Route)
Objective: Cascade conversion of LA directly to 1,4-PDA in a single reactor bed. Catalyst Rationale: Utilizing a Ni-Al nano-catalyst provides adjacent Ni⁰ sites and Lewis acidic Al³⁺ sites[1]. The Lewis acid sites activate the carboxyl group for amidation, while the Ni⁰ rapidly hydrogenates the resulting imines and amides, bypassing the need for isolation of the 5-MeP intermediate[6].
-
Setup: Charge the reactor with LA, aqueous NH₃ (excess), and the synthesized Ni-Al catalyst.
-
Execution: Purge the system, pressurize with H₂ to 4.0 MPa, and heat to 200 °C under vigorous stirring.
-
In-Process Validation: Perform time-course sampling every 2 hours. Early GC traces must show the rapid formation and subsequent disappearance of 5-methyl-2-pyrrolidone (5-MeP), validating the cascade ring-opening mechanism[1].
-
Product Verification: After 12 hours, cool and vent the system. Isolate the product and verify via HPLC or GC-MS. Final product yield should exceed 80% 1,4-PDA.
Quantitative Data Summary
The following table summarizes the validated parameters and expected yields for the discussed catalytic pathways:
| Reaction Pathway | Catalyst System | Temp (°C) | Pressure (MPa) | Nitrogen Source | Yield (%) | Reference |
| LA → 1,4-PDO | Pt-Mo/H-β | 130 | 3.0 (H₂) | N/A | > 90 | |
| 1,4-PDO → 1,4-PDA | Ru/Al₂O₃ | 180 | 2.0 (H₂) | Liquid NH₃ | 85 | |
| LA → 1,4-PDA (Direct) | Ni-Al Nano | 200 | 4.0 (H₂) | Aqueous NH₃ | 82 |
References
-
Zhang, J., et al. (2023). "Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts." Catalysts, 13(3), 528. [1][2][3][6]
-
Truong, C. C., et al. (2020). "Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates." ACS Catalysis, 10(11), 6262–6288. [4]
-
Mizugaki, T., et al. (2016). "One-Pot Transformation of Levulinic Acid to 2-Methyltetrahydrofuran Catalyzed by Pt-Mo/H-β in Water." ACS Sustainable Chemistry & Engineering, 4(2), 682–685.[5]
Sources
Synthesis of Schiff Base Ligands from 1,4-Diaminopentane: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff base ligands derived from 1,4-diaminopentane. It is intended for researchers, scientists, and professionals in the field of drug development and coordination chemistry. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and outlines the necessary analytical techniques for structural elucidation.
Introduction: The Significance of Schiff Base Ligands
Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, also known as an azomethine or imine group (-C=N-).[1][2][3][4] These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][3][5][6] The versatility of Schiff bases stems from their straightforward synthesis, structural diversity, and their ability to form stable complexes with a wide range of metal ions.[3][6][7] This coordinating capability makes them "privileged ligands" in coordination chemistry.[8]
The applications of Schiff bases and their metal complexes are extensive and span various scientific disciplines. They are investigated for their potential in catalysis, as pigments and dyes, and as intermediates in organic synthesis.[1][3][4] In the realm of biomedical research, Schiff base complexes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4][9] The imine bond is a critical structural feature for their bioactivity.[10]
This compound, a five-carbon diamine, offers a flexible backbone for the synthesis of tetradentate Schiff base ligands. The presence of two primary amine groups allows for the condensation with two equivalents of a carbonyl compound, leading to the formation of ligands capable of coordinating to a metal center in a tetradentate fashion. This chelation often results in enhanced stability of the resulting metal complexes.
The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction.[1][5] The mechanism involves two main steps:
-
Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable intermediate called a carbinolamine or hemiaminal.[1][10]
-
Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond of the imine.[1][10] This step is often catalyzed by either an acid or a base, or driven by heat.[1][2]
The general reaction can be represented as:
R₂C=O + R'NH₂ ⇌ R₂C=NR' + H₂O[5]
To drive the equilibrium towards the formation of the Schiff base, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.[1]
Caption: General workflow for Schiff base synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative Schiff base ligand from this compound and salicylaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich or equivalent | Handle in a fume hood. |
| Salicylaldehyde | ≥98% | Sigma-Aldrich or equivalent | Handle in a fume hood. |
| Ethanol | Absolute | Fisher Scientific or equivalent | |
| Methanol | ACS Grade | Fisher Scientific or equivalent | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific or equivalent | Used as a catalyst. |
Synthesis of N,N'-bis(salicylidene)-1,4-pentanediamine
This protocol describes the synthesis of a common tetradentate Schiff base ligand.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.01 mol) in 50 mL of absolute ethanol.
-
In a separate beaker, dissolve salicylaldehyde (0.02 mol) in 30 mL of absolute ethanol.
-
Slowly add the salicylaldehyde solution to the stirred solution of this compound at room temperature. A color change and the formation of a precipitate are typically observed.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[11][12]
-
Heat the mixture to reflux and maintain the reflux for 2-4 hours.[11][12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum oven at 60 °C.
Expected Yield: Typically in the range of 80-90%.
Appearance: A yellow crystalline solid.[2]
Purification: Recrystallization
For obtaining high-purity Schiff base ligands suitable for drug development studies, recrystallization is a crucial step.
Procedure:
-
Dissolve the crude Schiff base product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture).
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Characterization of the Synthesized Ligand
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Schiff base ligand. A combination of spectroscopic techniques is employed for this purpose.[13]
Caption: Workflow for synthesis and characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Schiff bases, the key vibrational bands to look for are:
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| C=N (Azomethine) | 1600-1650 | Confirmation of Schiff base formation.[2][14] |
| C-H (Aromatic) | 3000-3100 | Presence of the aromatic ring from the aldehyde. |
| C-H (Aliphatic) | 2850-2960 | Presence of the diaminopentane backbone. |
| O-H (Phenolic) | 3200-3600 (broad) | If a hydroxyl-substituted aldehyde (e.g., salicylaldehyde) is used. |
| C=O (Aldehyde) | ~1700 | Absence of this band indicates complete reaction.[6] |
| N-H (Amine) | 3300-3500 | Absence of this band indicates complete reaction. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule.
-
¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a Schiff base is the resonance of the azomethine proton (-CH=N-), which typically appears as a singlet in the range of δ 8.0-9.0 ppm.[14] The absence of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine proton signals further confirms the formation of the Schiff base.[15]
-
¹³C NMR: The carbon atom of the azomethine group (-C=N-) gives a characteristic signal in the ¹³C NMR spectrum, typically in the range of δ 160-170 ppm.[14][15] The absence of the carbonyl carbon signal (around δ 190-200 ppm) is also a key indicator of a successful reaction.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Schiff bases typically exhibit two characteristic absorption bands:
-
π → π* transition: This band, usually observed at shorter wavelengths (around 250-300 nm), is associated with the electronic transitions within the aromatic rings.
-
n → π* transition: This band, appearing at longer wavelengths (around 300-400 nm), is attributed to the electronic transition involving the non-bonding electrons of the nitrogen atom in the imine group.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base ligand, which provides definitive confirmation of its identity. The molecular ion peak ([M]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target compound.
Applications and Future Directions
Schiff base ligands derived from this compound are valuable precursors for the synthesis of a wide array of metal complexes. These complexes are of significant interest in various fields:
-
Catalysis: They can act as catalysts in a variety of organic transformations.[3][9]
-
Bioinorganic Chemistry: As models for active sites in metalloenzymes and as potential therapeutic agents.[9]
-
Materials Science: For the development of novel materials with interesting magnetic, optical, or electronic properties.[6]
The flexibility of the pentane chain in this compound allows for the formation of stable, chelated complexes with various coordination geometries. Future research can focus on the synthesis of novel Schiff base ligands by varying the aldehyde or ketone component to fine-tune the electronic and steric properties of the resulting metal complexes for specific applications.
References
-
Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). Retrieved from [Link]
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024, May 10). ACS Omega. Retrieved from [Link]
-
Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved from [Link]
-
New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020, December 15). PeerJ. Retrieved from [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. (2020, June 25). Eurasian Journal of Science and Engineering. Retrieved from [Link]
-
Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. (2023). Jordan Journal of Chemistry. Retrieved from [Link]
-
SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
A review on versatile applications of transition metal complexes incorporating Schiff bases. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and characterization of novel Schiff base ligands. (2024, November 11). International Journal of Chemical Studies. Retrieved from [Link]
-
Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. (2024, January 30). PMC. Retrieved from [Link]
-
APPLICATIONS OF SCHIFF'S BASES CHELATES IN QUANTITATIVE ANALYSIS : A REVIEW. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of Tetradentate Schiff Base Ligand Containing 3,4-Diamino Benzophenone and Investigation of Complex Formation with Ni (II), Cu (II) and Co (II) metal ions. (2026, February 23). ResearchGate. Retrieved from [Link]
-
The Synthesis, Characterization of a Novel Schiff Base Ligand and Investigation of Its Transition Metal Complexes. (2017, June 5). DergiPark. Retrieved from [Link]
-
Biological applications of Schiff bases: An overview. (2022, December 21). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis and Study of Schiff base Ligands. (2014). Semantic Scholar. Retrieved from [Link]
-
Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (n.d.). OUCI. Retrieved from [Link]
-
Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen. Retrieved from [Link]
-
What are the conditions used for schiff base reaction? (2015, January 31). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023, November 30). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl. (n.d.). ResearchGate. Retrieved from [Link]Ions)
Sources
- 1. scispace.com [scispace.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. scispace.com [scispace.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications [ouci.dntb.gov.ua]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. A review on versatile applications of transition metal complexes incorporating Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 14. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 15. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Peptide Modification Using 1,4-Diaminopentane Linkers
Abstract
The functionalization of peptides is a cornerstone of modern drug development, diagnostics, and biomaterial science. Linkers, which are chemical moieties that connect two or more molecules, play a pivotal role in the design of complex bioactive conjugates.[1] This guide provides an in-depth technical overview and detailed protocols for the modification of peptides using 1,4-diaminopentane, a versatile and flexible aliphatic diamine linker. We will explore the strategic considerations for its incorporation during solid-phase peptide synthesis (SPPS), the necessity of orthogonal protection schemes, and the analytical methods required for robust characterization of the final conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage diamine linkers for creating sophisticated peptide-based constructs.
Introduction: The Role of Linkers in Peptide Chemistry
Peptides, due to their high specificity and biological activity, are increasingly explored as therapeutic agents.[2] However, their native forms often suffer from poor pharmacokinetic properties, such as low stability and rapid clearance.[3] Chemical modification is a powerful strategy to overcome these limitations. Linkers are integral to this process, enabling the conjugation of peptides to other molecules, including cytotoxic drugs to form peptide-drug conjugates (PDCs), imaging agents, or polymers like polyethylene glycol (PEG) to enhance solubility and circulation half-life.[][5]
The choice of linker is critical as it influences the stability, solubility, and biological activity of the final conjugate.[6] this compound is a short, flexible, and hydrophilic linker. Its two primary amine groups provide reactive handles for conjugation, making it a valuable tool for various applications, from creating branched peptide structures to serving as an attachment point for payloads.
This guide will focus on the practical aspects of incorporating this compound into a peptide sequence, emphasizing the chemical strategies and analytical validation required for success.
Scientific Principles and Strategic Considerations
Properties of this compound
Understanding the physicochemical properties of the linker is the first step in designing a successful conjugation strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄N₂ | [7][8] |
| Molecular Weight | 102.18 g/mol | [7][8] |
| Structure | NH₂(CH₂)₃CH(CH₃)NH₂ | |
| Key Features | Two primary amine nucleophiles | |
| Functionality | Flexible, hydrophilic spacer | [9] |
The presence of two primary amines necessitates a careful protection strategy to ensure selective and controlled reactions. One amine will be used to form an amide bond with the peptide, while the other must be temporarily protected to be available for subsequent conjugation.
The Chemistry of Amide Bond Formation
The covalent linkage of this compound to a peptide's C-terminus or an acidic amino acid side chain (Aspartic or Glutamic acid) involves the formation of a stable amide bond.[10][11] This reaction requires the activation of the carboxylic acid group. In solid-phase peptide synthesis (SPPS), this is achieved using coupling reagents.[12] These reagents react with the carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine group of the linker.
Commonly used coupling reagents include aminium/uronium salts like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate).[13] The choice of reagent can impact coupling efficiency and the potential for side reactions like racemization.[14]
The Imperative of Orthogonal Protection
Orthogonality is a core principle in complex peptide synthesis.[15] It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of specific functional groups while others remain intact.[16][][18]
When incorporating a diamine linker, an orthogonal protection strategy is not just beneficial—it is essential. The standard Fmoc/tBu SPPS strategy utilizes:
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile group for protecting the Nα-amine of the peptide backbone.[]
-
tBu (tert-butyl), Boc (tert-butoxycarbonyl), Trt (trityl): Acid-labile groups for protecting amino acid side chains.[15][]
To selectively deprotect the second amine of the this compound linker for further modification while the peptide is still on the resin with its side-chain protection intact, a third class of protecting group is required.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2-5% Hydrazine in DMF | Fmoc, Boc, tBu, Trt |
| 4-Methyltrityl | Mtt | 1-5% TFA in DCM (highly acid-labile) | Fmoc, Boc, tBu, Trt |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in DCM | Fmoc, Boc, tBu, Trt |
This strategy allows for on-resin modification of the linker, providing a powerful platform for creating complex, multifunctional peptide conjugates.[19]
Caption: Logic of an orthogonal protection strategy for linker modification.
Experimental Protocols
Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[20]
-
Fmoc-Amino Acids: Standard protected amino acids.
-
Linker: N-mono-Boc-1,4-diaminopentane or a similarly protected analog.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Coupling Reagents: HCTU or HBTU.
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection Reagents: 20% Piperidine in DMF (for Fmoc removal), Trifluoroacetic acid (TFA, for cleavage).
-
Cleavage Cocktail (Reagent B): TFA/Phenol/Water/Triisopropylsilane (TIPS) (88:5:5:2 v/v/v/v).
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 column, Mass Spectrometer (ESI or MALDI).
Protocol 1: On-Resin C-Terminal Peptide Modification
This protocol describes the incorporation of this compound onto the C-terminus of a peptide synthesized using standard Fmoc-SPPS.
Caption: Workflow for C-terminal peptide modification with a diamine linker.
Step-by-Step Methodology:
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[12]
-
Peptide Synthesis: Synthesize the desired peptide sequence using automated or manual Fmoc-SPPS.[19][20] Each cycle consists of: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. b. Washing: Wash the resin thoroughly with DMF (3-5 times). c. Coupling: Add the next Fmoc-amino acid (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF. Agitate for 30-60 minutes. d. Washing: Wash the resin thoroughly with DMF.
-
Final N-terminal Fmoc Deprotection: After the last amino acid is coupled, remove the final Fmoc group as described in step 2a.
-
Linker Coupling: a. Prepare a solution of mono-Boc-1,4-diaminopentane (5 eq), HCTU (4.9 eq), and DIPEA (10 eq) in DMF. b. Add the solution to the resin-bound peptide and agitate for 2-4 hours at room temperature. The extended time ensures efficient coupling to the C-terminal carboxyl group.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection: a. Treat the dry resin with 2 mL of Reagent B cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the linker.[12] b. Filter the resin and collect the filtrate.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide using reverse-phase HPLC. c. Confirm the identity and purity of the product by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the deprotected linker minus water (102.18 - 18.02 = 84.16 Da increase).
Protocol 2: Characterization by HPLC and Mass Spectrometry
Robust analytical characterization is essential to validate the success of the modification.[21][22]
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the modified peptide and separate it from unreacted starting material or side products.
-
Method: Use a reverse-phase C18 column with a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Expected Result: The modified peptide will typically have a slightly different retention time than the unmodified precursor. A single, sharp peak indicates high purity.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the final product, thereby verifying the successful conjugation of the linker.[23]
-
Method: Use Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).
-
Expected Result: The observed mass should match the calculated theoretical mass of the peptide-linker conjugate.
-
Table of Expected Mass Shifts:
| Modification Step | Added Moiety | Mass Change (Da) | Rationale |
| C-terminal Coupling | This compound | +84.16 | Mass of C₅H₁₂N₂ (linker minus H₂O from amide bond formation) |
| Side-chain Coupling (Asp/Glu) | This compound | +84.16 | Mass of C₅H₁₂N₂ (linker minus H₂O from amide bond formation) |
Data Interpretation and Troubleshooting
-
Incomplete Coupling (MS shows starting material): If the mass spectrum shows a significant peak corresponding to the unmodified peptide, the linker coupling was inefficient. Solution: Increase the coupling time, use a higher excess of linker and coupling reagents, or ensure reagents are fresh.
-
Multiple Peaks in HPLC: This may indicate side products or impurities. Aspartimide formation can be a side reaction, particularly at Asp-Gly or Asp-Ser sequences.[24] Solution: Optimize coupling and deprotection conditions and perform careful HPLC purification.
-
No Desired Mass Peak: This could indicate failure of a critical step or degradation of the peptide. Solution: Analyze intermediates at each stage (if possible) and verify the quality of all reagents and solvents.
Conclusion
The use of this compound as a linker offers a straightforward and effective method for the functionalization of synthetic peptides. Success hinges on a well-designed synthetic strategy, particularly the implementation of an orthogonal protection scheme to differentiate the two amine groups of the linker. By following the detailed protocols for on-resin coupling and employing rigorous analytical characterization with HPLC and mass spectrometry, researchers can confidently produce well-defined peptide-linker conjugates for a wide array of applications in therapy and research.
References
- ChemRxiv. (n.d.). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis.
-
Gessulat, S., et al. (2019). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics. Retrieved from [Link]
-
Doneanu, A., et al. (2009). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]
-
Springer Protocols. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]
-
MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
-
GenScript. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2026). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Pentanediamine. Retrieved from [Link]
-
LifeTein. (n.d.). Peptide Modifications: Linkers, spacers and PEGylation. Retrieved from [Link]
-
Tambe, A., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules. Retrieved from [Link]
-
Petrotchenko, E.V., et al. (2011). Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions. Molecular & Cellular Proteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-Linkers. Retrieved from [Link]
-
Joullié, M.M., & Lassen, K.M. (2010). Evolution of amide bond formation. Arkivoc. Retrieved from [Link]
-
Drug Development and Delivery. (2014). Peptides in Antibody & Peptide Drug Conjugates. Retrieved from [Link]
-
Frontiers. (n.d.). Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. Retrieved from [Link]
-
aapptec, LLC. (n.d.). In Situ Neutralization. Retrieved from [Link]
-
Süli-Vargha, H., et al. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Beck-Sickinger, A.G., & Echner, H. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
Sources
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 5. lifetein.com [lifetein.com]
- 6. PEPTIDES & ANTIBODIES - Peptides in Antibody & Peptide Drug Conjugates [drug-dev.com]
- 7. chembk.com [chembk.com]
- 8. 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. peptide.com [peptide.com]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 18. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 19. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 20. chem.uci.edu [chem.uci.edu]
- 21. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. msvision.com [msvision.com]
- 24. 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification methods for 1,4-diaminopentane from fermentation broth
Ticket System ID: BIO-SEP-14DAP Status: Active Subject Matter Expert: Senior Application Scientist, Downstream Processing
Introduction: The Target Molecule
Welcome to the technical support guide for the isolation of 1,4-diaminopentane (1,4-DAP) . While often overshadowed by its linear isomer (1,5-diaminopentane/cadaverine), 1,4-DAP is a critical monomer for bio-based polyamides (e.g., Nylon 4,5).
Chemical Profile for Downstream Processing (DSP):
-
State: Hygroscopic liquid (Free base) or Crystalline solid (Salt).
-
pKa: ~10.0 and ~10.7 (Diprotic base). It is positively charged (
) at neutral pH. -
Solubility: Highly soluble in water; moderately soluble in polar organic solvents (ethanol, n-butanol).
-
Boiling Point: ~145–155°C (Free base). Note: Lower than 1,5-DAP due to branching.
Module 1: Pre-treatment & Clarification
User Ticket #101: "My filtration columns are fouling immediately. The broth is too viscous."
Root Cause Analysis
Fermentation broths contain cells, residual sugars, and soluble proteins. Direct application to chromatography columns causes irreversible fouling. 1,4-DAP is stable, but the matrix is not.
Protocol: The "Double-Clarification" Strategy
We recommend a two-stage removal process to protect downstream assets.
-
Primary Separation (Cell Removal):
-
Method: Microfiltration (0.2 µm ceramic membranes) or High-Speed Centrifugation (8,000 x g).
-
Target: Removal of biomass.
-
Checkpoint: Supernatant turbidity should be < 10 NTU.
-
-
Secondary Clarification (Protein Precipitation):
-
Acidification: Adjust broth pH to 4.0–4.5 using HCl. This is below the isoelectric point (pI) of most fermentation proteins, causing precipitation, while keeping 1,4-DAP fully ionized and soluble.
-
Heat Treatment (Optional but Recommended): Heat to 60°C for 20 minutes. This denatures residual enzymes that might degrade the product.
-
Ultrafiltration: Pass supernatant through a 10–30 kDa cutoff membrane to remove coagulated proteins and macromolecules.
-
Module 2: Capture & Concentration (Ion Exchange)
User Ticket #102: "I am losing product during the wash step, or my elution volume is too large."
The Solution: Cation Exchange Chromatography (CEX)
Since 1,4-DAP is a diamine, it carries a strong positive charge at pH < 9. This makes Cation Exchange the "Workhorse" method for capture.
Recommended Resin: Weak Acid Cation (WAC) Resin (Carboxylate functionality, e.g., D152, Amberlite IRC-50).
-
Why WAC? Strong Acid Cation (SAC) resins bind diamines too tightly, requiring massive amounts of base to elute. WAC resins have high capacity and easier elution kinetics.
Step-by-Step Protocol
| Step | Buffer/Solvent | Conditions | Technical Rationale |
| 1. Equilibration | Sodium Phosphate or Citrate | pH 6.0 – 7.0 | Resin must be in |
| 2. Loading | Clarified Broth | Flow: 2–4 CV/h | Load until 10% breakthrough. 1,4-DAP displaces counter-ions. |
| 3. Washing | Deionized Water | 2–3 CV | Removes sugars, organic acids, and neutral impurities. |
| 4. Elution | 4–6% Ammonia ( | Flow: 1–2 CV/h | High pH deprotonates the resin carboxyl groups or competes with |
Visualizing the Capture Mechanism
Figure 1: Mechanism of Weak Acid Cation Exchange for Diamine Capture. The pH shift is the critical driver for release.
Module 3: Polishing & Isolation
User Ticket #103: "My final product is yellow and contains salt. How do I get polymer-grade purity?"
Method A: Solvent Extraction (For Free Base)
If you need the liquid free base (e.g., for isocyanate production), use reactive extraction.
-
Basification: Adjust the eluate from Module 2 to pH ≥ 12 using NaOH. This ensures 1,4-DAP is uncharged.
-
Extraction: Use n-Butanol or 2-Octanol .
-
Recovery: Vacuum distillation of the solvent (n-butanol boils at 117°C; 1,4-DAP boils at ~150°C).
Method B: Crystallization (For Salt Form)
If you need the salt (e.g., for storage or specific polymerizations).
-
Acidification: Add HCl (to form dihydrochloride) or Adipic Acid (to form Nylon salt).
-
Concentration: Evaporate water under vacuum at 50°C until supersaturation.
-
Cooling: Cool to 4°C slowly.
-
Washing: Wash crystals with cold ethanol (removes color bodies).
Workflow Summary Diagram
Figure 2: End-to-End Purification Workflow for this compound.
Frequently Asked Questions (FAQ)
Q1: How do I separate this compound from 1,5-diaminopentane (cadaverine) if my strain produces both?
-
Answer: This is challenging due to similar pKa values. Ion exchange cannot separate them effectively. You must rely on Fractional Distillation .
-
1,4-DAP (Branched) has a slightly lower boiling point than 1,5-DAP (Linear, ~179°C).
-
Use a high-efficiency fractionating column under vacuum (10–20 mbar). The 1,4-isomer will distill over first.
-
Q2: Why is the recovery yield low (<60%) after extraction?
-
Answer: The partition coefficient of diamines into n-butanol is pH-dependent. Ensure the pH is strictly > 12.5 . At pH 11, a significant portion is still mono-protonated (
) and will remain in the water phase.
Q3: Can I use Strong Acid Cation (SAC) resins?
-
Answer: Yes, but regeneration is inefficient. SAC resins (sulfonic acid) bind diamines so strongly that you may need 4M+ NaOH/HCl to regenerate, creating a massive salt waste stream. WAC resins are preferred for bio-based amines.
References
-
Kind, S., & Wittmann, C. (2011). Bio-based production of the platform chemical 1,5-diaminopentane.[7] Applied Microbiology and Biotechnology. (Provides the foundational metabolic and downstream principles applicable to C5 diamines).
-
Cathay Industrial Biotech. (2011). Method for producing 1,5-diaminopentane by fermentation. Patent CN101981202B. (Describes the industrial standard: Alkalization -> Heat Treatment -> Solvent Extraction).
-
Li, H., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology. (Validates the use of D152 resin for diamine capture).
- Kjeldsen, K.R., et al. (2011). Isolation of diamines from fermentation broth.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20190322995A1 - Method for fermentation-production of pentanediamine comprising carbon dioxide stripping technique - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. image-ppubs.uspto.gov [image-ppubs.uspto.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reductive Amination of Levulinic Acid
Current Status: Operational Topic: Yield Optimization & Troubleshooting for N-Substituted 5-Methyl-2-Pyrrolidones Ticket ID: LA-AM-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
The Objective: You are converting Levulinic Acid (LA) into N-substituted 5-methyl-2-pyrrolidones . This is a cascade reaction involving condensation (imine formation), reduction, and cyclization (lactamization).
The Core Challenge:
The reaction competes kinetically with the direct hydrogenation of LA to
Reaction Mechanism Visualization
The following diagram illustrates the critical pathway and the "GVL Trap" you must avoid.
Figure 1: Reaction pathway showing the competition between the desired reductive amination (green path) and the parasitic GVL formation (red path).
Diagnostic Module: The "Yield Crash" Troubleshooter
Use this matrix to diagnose specific yield failures.
| Symptom | Quantitative Indicator | Root Cause Analysis | Corrective Action |
| The "GVL Trap" | High LA conversion (>95%), but low Pyrrolidone yield (<50%). Major byproduct is GVL. | Reduction is faster than Condensation. The catalyst reduced the C=O bond before the amine could form the imine. | 1. Pre-activation: Stir LA and Amine for 30-60 mins before adding the catalyst/hydrogen.2. Increase Amine Eq: Use 1.2–1.5 equivalents of amine to push the equilibrium toward the imine. |
| Catalyst Death | Yield drops significantly after the 1st or 2nd recycle loop. | Leaching or Poisoning. Amines can poison acidic supports; LA is acidic and can leach non-noble metals (Ni, Cu). | 1. Switch Support: Move from |
| Incomplete Conversion | Low LA conversion (<60%) regardless of time. | Water Inhibition. Water is a byproduct of both imine formation and cyclization. Excess water shifts equilibrium back to hydrolysis. | 1. Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction vessel.2. Solvent Switch: Use a hydrophobic solvent (e.g., Toluene) with a Dean-Stark trap if running at high temp (>100°C). |
| Ring Opening | Product mass spec shows M+2 peaks (linear amines) rather than M (cyclic lactams). | Temperature too low. The cyclization (lactamization) is endothermic and requires heat. | Increase Temperature: Ensure reaction runs >100°C (heterogeneous) or >60°C (homogeneous) to drive water removal and ring closure. |
Optimization Logic: Engineering the Conditions
A. Catalyst Selection: The "Noble" vs. "Base" Trade-off
-
Ruthenium (Ru/C): The Gold Standard
-
Why: Ru shows exceptional selectivity for C=N (imine) hydrogenation over C=O (ketone) hydrogenation in aqueous/acidic media. It is robust against amine poisoning.
-
Recommendation: Use 5% Ru/C for highest single-pass yields.
-
-
Platinum (Pt/TiO2): The Ambient Performer
-
Why: Pt nanoparticles on acidic supports (like porous TiO2 nanosheets) can drive this reaction at ambient temperature and pressure due to electronic effects at the metal-support interface.
-
Recommendation: Use for heat-sensitive amine substrates.
-
-
Nickel (Ni/Al2O3): The Cost-Effective Option
-
Risk: Prone to leaching in the presence of Levulinic Acid.
-
Mitigation: Only use Ni catalysts if you pre-neutralize the LA with the amine ex-situ to form the levulinate salt before exposing it to the catalyst.
-
B. Hydrogen Source: Gas vs. Transfer Hydrogenation (CTH)
You do not always need high-pressure
-
System: Formic Acid + LA
Pyrrolidone + + -
Logic: FA acts as a liquid
carrier. -
Catalyst: Requires a catalyst capable of FA dehydrogenation, such as Ir-PVP or Au-Pd alloys.
-
Warning: If using FA, you must vent
continuously to prevent pressure buildup and equilibrium stagnation.
Standard Operating Procedure (SOP): High-Yield Protocol
Protocol ID: SOP-RuC-LA-05 Target: Synthesis of N-butyl-5-methyl-2-pyrrolidone Scale: Benchtop (10 mmol)
Reagents:
-
Levulinic Acid (10 mmol, 1.16 g)
-
n-Butylamine (12 mmol, 1.2 eq)
-
Catalyst: 5 wt% Ru/C (50 mg, dry basis)
-
Solvent: Methanol or Water (15 mL)
Step-by-Step Workflow:
-
Pre-Condensation (Critical Step):
-
Charge LA and n-Butylamine into the reactor without catalyst.
-
Stir at room temperature for 30 minutes.
-
Why: This ensures the Imine is formed before reduction begins, preventing GVL formation.
-
-
Catalyst Loading:
-
Add the Ru/C catalyst to the mixture.
-
Seal the autoclave.
-
-
Purge:
-
Purge with
(3 times) to remove oxygen. -
Purge with
(3 times).
-
-
Reaction:
-
Pressurize to 20–30 bar
. -
Heat to 130°C .
-
Stir at >800 RPM (to eliminate mass transfer limitations).
-
Run time: 4–6 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Vent excess
. -
Filter catalyst (recover for recycling).
-
Remove solvent via rotary evaporation.
-
-
Validation:
-
Analyze via GC-MS or 1H NMR. Look for the characteristic methyl doublet at ~1.2 ppm and the disappearance of the ketone signal.
-
Decision Tree: Optimization Strategy
Use this flow to determine your next optimization experiment.
Figure 2: Strategic decision tree for maximizing yield and selectivity.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent? A: Yes, Ru/C works excellently in water. However, because water is a byproduct of the reaction, using it as a solvent can thermodynamically hinder the dehydration steps (Imine formation and Cyclization). If using water, you may need higher temperatures (>140°C) or higher pressure to force the reaction.
Q: My catalyst turns into a sticky gum after the reaction. Why?
A: This is likely polymerization of the levulinic acid or the amine on the catalyst surface (coking). This happens if the hydrogen pressure is too low or the temperature is too high without sufficient hydrogen coverage. Increase
Q: Can I use Formic Acid instead of H2 gas?
A: Yes. This is called Transfer Hydrogenation.[2] You will need a catalyst specialized for this, such as Ir-PVP or Au/Pd alloys. Note that this generates
References
-
Mechanism & Ru Catalysis
- Title: Theoretical Insights into the Mechanism of Ru(II)-Catalyzed Reductive Amination of Levulinic Acid to Chiral Pyrrolidinone.
- Source: Organometallics (ACS Public
-
URL:[Link]
-
Pt/TiO2 & Ambient Conditions
-
Transfer Hydrogenation (Formic Acid)
-
Ir-PVP Catalyst System
- Title: One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/Nitroarenes/Nitriles over Ir-PVP C
- Source: RSC Advances.
-
URL:[Link]
Sources
preventing cyclization during 1,4-pentanediamine synthesis
Welcome to the technical support center for the synthesis of 1,4-pentanediamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of synthesizing this versatile diamine. A primary hurdle in this synthesis is the competing intramolecular cyclization that leads to the formation of piperidine. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize this unwanted side reaction and maximize your yield of the desired linear product.
Understanding the Challenge: 1,4-Pentanediamine vs. Piperidine
The synthesis of 1,4-pentanediamine is often plagued by the intramolecular cyclization of the reactive intermediate, which results in the formation of a thermodynamically stable six-membered ring, piperidine. The propensity for this side reaction is highly dependent on the reaction conditions and the nature of the starting materials and intermediates.
Figure 1. Competing pathways in 1,4-pentanediamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the formation of piperidine during 1,4-pentanediamine synthesis?
A1: Several factors can favor the undesired cyclization to piperidine:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for intramolecular cyclization.
-
Dilute Reaction Conditions: Low concentrations of the aminating agent can lead to a situation where the reactive intermediate is more likely to react with itself rather than an external nucleophile.
-
Leaving Group Ability: A better leaving group on the pentane backbone can accelerate the rate of intramolecular substitution.
-
Base Strength: The choice and concentration of the base used can influence the deprotonation equilibrium and the nucleophilicity of the amine, potentially favoring cyclization.
Q2: Can the choice of starting material influence the yield of 1,4-pentanediamine over piperidine?
A2: Absolutely. The choice of the starting material is critical. For instance, starting from a precursor where one of the nitrogen atoms is protected can prevent premature cyclization. Common starting materials include 1,5-dihalopentanes, glutarimide, or glutaronitrile. The reaction pathway from each of these will have different propensities for cyclization.
Q3: Are there any specific catalysts that can selectively promote the formation of the linear diamine?
A3: While a catalyst that completely eliminates cyclization is elusive, certain catalytic systems can significantly favor the formation of 1,4-pentanediamine. For example, in the hydrogenation of glutaronitrile, the choice of catalyst (e.g., Raney nickel vs. rhodium-based catalysts) and the presence of additives like ammonia can influence the product distribution.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Piperidine Content in Product Mixture | - High reaction temperature.- Reaction is too dilute.- Inappropriate choice of base. | - Lower the reaction temperature and monitor the reaction progress more frequently.- Increase the concentration of the aminating agent.- Screen different bases (e.g., organic vs. inorganic) and optimize the stoichiometry. |
| Low Overall Yield | - Incomplete reaction.- Degradation of starting material or product. | - Extend the reaction time or consider a moderate increase in temperature.- Ensure an inert atmosphere if reagents are sensitive to air or moisture.- Analyze for potential degradation pathways at the reaction temperature. |
| Difficulty in Separating 1,4-Pentanediamine from Piperidine | - Similar boiling points and polarity. | - Fractional distillation under reduced pressure can be effective.- Derivatization of one of the amines to alter its physical properties, followed by separation and deprotection. |
Recommended Protocols for Minimizing Cyclization
Protocol 1: High Concentration Amination of 1,5-Dichloropentane
This protocol leverages Le Chatelier's principle by using a high concentration of the aminating agent to favor the intermolecular reaction over the intramolecular cyclization.
Materials:
-
1,5-Dichloropentane
-
Anhydrous Ammonia (in a sealed reactor)
-
Ethanol (solvent)
-
Sodium Hydroxide (for workup)
-
Diethyl Ether (for extraction)
Procedure:
-
In a high-pressure reactor, cool a solution of 1,5-dichloropentane in ethanol to -20 °C.
-
Carefully introduce a large excess of anhydrous ammonia into the reactor. The molar ratio of ammonia to 1,5-dichloropentane should be at least 20:1.
-
Seal the reactor and allow it to warm to room temperature, then heat to 80-100 °C. The pressure will increase significantly.
-
Maintain the reaction at this temperature for 12-24 hours, with vigorous stirring.
-
Cool the reactor to room temperature and cautiously vent the excess ammonia.
-
Transfer the reaction mixture to a round-bottom flask and add a concentrated solution of sodium hydroxide to neutralize the ammonium chloride and liberate the free diamine.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Figure 3. Workflow for protecting group strategy.
References
controlling crystallinity in polyamides with branched diamines
Welcome to the Specialty Amine Application Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a technical guide designed to assist you in tuning the crystallinity of polyamides (nylons) using branched diamines. This guide moves beyond basic textbook definitions to address the practical realities of melt polycondensation, stoichiometry control, and defect resolution in a research or pilot-scale environment.
Module 1: Monomer Selection & Structure-Property Logic
The Core Challenge: Standard linear polyamides (like PA66 or PA6) have high crystallinity due to strong, regular hydrogen bonding. This results in high melting points (
Comparative Monomer Data
Use this table to select the correct diamine for your target property profile.
| Monomer | Chemical Name | Structure Type | Effect on Crystallinity | Primary Use Case |
| HMDA | Hexamethylenediamine | Linear ( | High (Baseline) | Standard Engineering Plastics (PA66) |
| MPMD | 2-Methylpentamethylenediamine | Branched ( | Moderate to Low | High-flow PA, Transparent PA (co-monomer), |
| TMD | Trimethylhexamethylenediamine | Highly Branched | Zero (Amorphous) | Optical clarity, High |
| IPD | Isophorone Diamine | Cycloaliphatic | Zero (Amorphous) | High |
Decision Logic: Selecting the Right Branching Agent
The following diagram illustrates the selection process based on your thermal and optical requirements.
Figure 1: Decision tree for selecting branched diamines based on optical and thermal targets.
Module 2: Synthesis Protocol (Melt Polycondensation)
Warning: Branched diamines like MPMD have different vapor pressures and cyclization tendencies compared to linear HMDA. You cannot simply swap them 1:1 without process adjustment.
The "Salt Strike" Method (Self-Validating Protocol)
The most common failure mode is stoichiometry imbalance. We use the "Salt Strike" method to ensure a perfect 1:1 molar ratio before polymerization begins.
Step-by-Step Protocol:
-
Dissolution: Dissolve the diacid (e.g., Adipic Acid, Dodecanedioic Acid) in deionized water (40-50% concentration) at 50-60°C.
-
Diamine Addition: Slowly add the branched diamine (MPMD).
-
Note: The reaction is exothermic. Maintain temp <80°C to prevent amine oxidation.
-
-
The pH Inflection (Validation Step):
-
Take a 10mL aliquot of the salt solution and dilute to 100mL.
-
Titrate with dilute acid/base to find the pH inflection point.
-
Target: For MPMD/Adipic acid, the inflection point is typically pH 7.6 – 7.8 .
-
Adjustment: Add minute amounts of diamine or diacid to the bulk reactor until the sample hits this exact pH.
-
-
Concentration: Evaporate water under
flow until salt concentration reaches ~70-80%. -
Polymerization Cycle:
-
Stage 1 (Pressurized): Heat to 210°C, hold pressure at 1.7 MPa (250 psi) to prevent diamine loss while oligomers form.
-
Stage 2 (Let-down): Slowly release pressure while ramping temp to 260-270°C.
-
Stage 3 (Finishing): Apply vacuum (<50 mbar) for 15-30 mins to build molecular weight.
-
Process Flow & Critical Control Points
Figure 2: Melt polycondensation workflow highlighting Critical Control Points (CCP) for branched diamines.
Module 3: Troubleshooting & FAQs
This section addresses specific tickets often raised by researchers working with MPMD and TMD.
Ticket #001: "My polymer is yellow/brown instead of clear."
-
Diagnosis: Thermal oxidation or amine degradation. Branched diamines have tertiary carbons that are more susceptible to radical attack than linear chains.
-
Root Cause:
-
Oxygen leak in the reactor.
-
Temperature overshoot (>280°C).
-
-
Corrective Action:
-
Protocol: Ensure strictly anaerobic conditions (
purge) before heating. -
Additive: Add 50-100 ppm of Sodium Hypophosphite (SHP) as an antioxidant during the salt stage.
-
Ticket #002: "I cannot build viscosity (Low Molecular Weight)."
-
Diagnosis: Stoichiometric imbalance due to diamine loss.
-
Mechanism: MPMD is often more volatile than the diacids. If you run the vacuum stage too early or without a reflux condenser, you distill off the diamine, leaving acid-terminated oligomers that cannot grow.
-
Corrective Action:
-
Excess Monomer: Charge an excess of 1.0 - 1.5 mol% of the branched diamine at the start to account for volatility losses.
-
Check: Analyze end-groups. If Acid End Groups (AEG) >> Amine End Groups (NH2), you lost diamine.
-
Ticket #003: "The sample is hazy, but I used a branched diamine."
-
Diagnosis: Slow quenching or insufficient branching ratio.
-
Mechanism: Even with MPMD, if the cooling rate is slow (e.g., cooling inside the reactor), the polymer chains have time to organize into spherulites, causing haze.
-
Corrective Action:
-
Quench: Extrude the melt directly into a water bath (ice water if necessary).
-
Ratio: If using MPMD as a co-monomer with HMDA, ensure MPMD content is >15-20 mol% for transparency.
-
Ticket #004: "Fish-eyes (unmelted gel particles) in the film."
-
Diagnosis: Cyclization/Crosslinking.
-
Mechanism: MPMD can undergo an intramolecular cyclization to form 3-methylpiperidine derivatives. These do not react into the chain, or worse, lead to branching/gelation points if triamines are present as impurities.
-
Corrective Action:
-
Purity: Ensure diamine purity is >99.5%.
-
Temp Limit: Do not exceed 275°C during the finishing stage.
-
References
-
Invista. (2020). Dytek® A Amine: Technical Information and Physical Properties. Invista Technical Bulletin. Link
-
Waddell, W. H., et al. (2000). "Thermal properties of the polyamide from 2-methylpentamethylenediamine and dodecanedioic acid."[1][2] Journal of Thermal Analysis and Calorimetry, 61, 497–509. Link
- Kohan, M. I. (1995). Nylon Plastics Handbook. Hanser Publishers. (Standard text for polyamide synthesis protocols).
-
Palmer, R. J. (2001). "Polyamides, Plastics."[3][4][5][6][7][8] Encyclopedia of Polymer Science and Technology. Wiley. Link
(Note: While specific deep-link URLs to technical bulletins may rotate, the DOI links provided for academic sources are persistent.)
Sources
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Dytek® A Amine - INVISTA [chemicalonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of 1,4-Diaminopentane Derivatives
Welcome to the Application Scientist Support Center. 1,4-diaminopentane (also known as 1,4-pentanediamine) is a highly versatile asymmetric aliphatic diamine. It serves as a critical building block in the synthesis of advanced bio-polyamides, non-isocyanate polyurethanes (NIPUs)[1], epoxy curing agents, and active pharmaceutical ingredients (APIs)—most notably as the precursor for the
However, owing to its aliphatic nature and asymmetric carbon backbone, derivatives of this compound are inherently susceptible to thermal degradation during high-temperature processing (e.g., melt polycondensation, extrusion) and long-term end-use[3]. This guide provides a mechanistic troubleshooting framework to identify, quantify, and resolve thermal instability in your this compound workflows.
Section 1: Causality & Mechanisms (FAQ)
Q1: Why do polyamides and epoxies derived from this compound exhibit lower thermal stability than their aromatic counterparts? A1: The fundamental causality lies in bond dissociation energies and thermal oxidation. When aliphatic diamine derivatives are exposed to heat in the presence of oxygen, thermal oxidation is initiated[3]. Free radicals aggressively attack the polymer chains specifically at the alpha-methylene groups adjacent to the nitrogen atoms in the amide or amine linkages[3]. This initiates a cascading chain reaction that forms unstable hydroperoxides, which rapidly decompose, leading to polymer chain scission, molecular weight reduction, and macroscopic yellowing[3]. Aromatic diamines, by contrast, benefit from resonance stabilization that prevents this rapid radical propagation[4].
Q2: What are the most effective chemical strategies to prevent this thermal degradation? A2: Stabilization requires a multi-tiered approach:
-
Antioxidant Packages: Incorporate Primary Antioxidants (sterically hindered phenols) to act as radical scavengers. They donate a hydrogen atom to reactive free radicals, effectively terminating the degradation chain[3]. Combine these with Secondary Antioxidants (organophosphites or thioethers) that function as hydroperoxide decomposers[3].
-
Structural Modification: Copolymerize this compound with rigid aromatic diacids (e.g., terephthalic acid) to form semi-aromatic polyamides. This restricts chain mobility and elevates both the glass transition temperature (
) and the decomposition temperature.
Q3: In pharmaceutical synthesis, how does the 1,4-pentanediamine moiety affect API stability?
A3: In APIs like chloroquine, the
Section 2: Troubleshooting Guide for Polymer Synthesis & Curing
| Observed Issue | Mechanistic Cause | Recommended Solution |
| Discoloration (Yellowing) during melt processing | Thermal oxidation and rapid hydroperoxide decomposition at the | Purge system with Argon/N |
| Premature mass loss in TGA (< 200°C) | Hydrolysis due to trapped moisture or volatilization of residual unreacted monomers[3]. | Dry pellets under vacuum at 80-100°C for 12 hours prior to processing or analysis[3]. |
| Low molecular weight after polycondensation | Chain scission outpacing chain growth due to excessive localized heating[3]. | Optimize stirring to prevent hot spots; ensure temperature is strictly 30-40°C above the melting point[3]. |
| Incomplete epoxy curing / Low | Asymmetric structure of this compound causing steric hindrance during network formation[4]. | Utilize a step-cure profile (e.g., 80°C for 2h, then 150°C for 2h) to drive the reaction to completion[4]. |
Section 3: Experimental Workflows & Methodologies
To ensure trustworthiness and self-validation, the following protocols are designed to eliminate false positives (such as mistaking water evaporation for thermal degradation).
Protocol 1: Melt Polycondensation of this compound Polyamides
-
Preparation: Weigh equimolar amounts of this compound and the target dicarboxylic acid to form the nylon salt.
-
Inert Atmosphere (Critical): Purge the reaction vessel with high-purity nitrogen or argon for at least 30 minutes to completely displace oxygen and prevent early-stage oxidation[3].
-
Heating & Distillation: Heat the vessel to a temperature approximately 30-40°C above the melting point of the resulting polyamide[3]. This maintains a molten state while preventing severe thermal degradation. Maintain a slow, continuous flow of inert gas over the melt to distill off the generated water[3].
-
Stabilization: Introduce the primary/secondary antioxidant blend at the final stage of polymerization to prevent premature volatilization of the stabilizers.
-
Recovery: Extrude and pelletize the cooled polymer strand. Dry the polymer pellets under vacuum at 80-100°C before characterization[3].
Protocol 2: Thermal Characterization (TGA & DSC)
-
Sample Prep: Ensure the polymer sample is completely dry to avoid a mass loss step due to water evaporation, which interferes with degradation analysis[3]. Weigh 5-10 mg into a clean alumina or platinum crucible[3].
-
TGA Method: Heat the sample from ambient to 600°C at a rate of 10 K/min under a nitrogen atmosphere[4]. Record the temperature at 10% weight loss (
) as the primary benchmark for thermal stability[4]. -
DSC Method: Perform a Heat-Cool-Heat cycle. Hermetically seal the aluminum pan using a crimping press to ensure good thermal contact and prevent the loss of volatiles[3]. Calibrate the instrument for temperature and heat flow using an indium standard[3].
Section 4: Quantitative Data & Benchmarking
Table 1: Comparative Thermal Properties of this compound Derivatives (Representative Benchmarks)
| Material / Derivative | Structural Modulator | Primary Degradation Pathway | ||
| This compound (Neat) | None | N/A | < 100 | Volatilization / Oxidation |
| Aliphatic Polyamide (PA 5.10) | Sebacic Acid | ~ 45 - 55 | ~ 320 - 340 | |
| Semi-Aromatic Polyamide | Terephthalic Acid | ~ 110 - 130 | ~ 400 - 420 | Amide Bond Cleavage |
| Epoxy Network (DGEBA) | Bisphenol-A | ~ 85 - 95 | ~ 310 - 330 | Network De-crosslinking |
| Chloroquine Diphosphate | Phosphate Salt | N/A | > 200 | N-Dealkylation |
Section 5: Mechanistic Visualizations
Fig 1. Mechanism of thermal oxidation in aliphatic diamines and antioxidant stabilization.
Fig 2. Standardized thermal characterization workflow for diamine-derived polymers.
References
1.[3] Improving the thermal stability of polymers derived from 2,4,6-Trimethylheptane-1,7-diamine - Benchchem. 3 2.[2] Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - MDPI. 2 3.[1] Cutting-edge development of non-isocyanate polyurethane (NIPU) foams: from sustainable precursors to environmental impact evaluation - RSC Publishing. 1 4.[4] Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC (NIH). 4
Sources
- 1. Cutting-edge development of non-isocyanate polyurethane (NIPU) foams: from sustainable precursors to environmental impact evaluation - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05796A [pubs.rsc.org]
- 2. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
reducing side reactions in 1,4-pentanediamine polymerization
Topic: Reducing Side Reactions in 1,4-Pentanediamine (1,4-PDA) Polymerization
Executive Summary: The 1,4-PDA Challenge
Welcome to the Technical Support Center. If you are reading this, you are likely transitioning from standard aliphatic diamines (like 1,6-hexanediamine or 1,5-pentanediamine) to 1,4-pentanediamine (1,4-PDA) to exploit its chiral center or lower melting point properties.
The Core Problem: Unlike its linear isomer (1,5-PDA/cadaverine), 1,4-PDA possesses a methyl branch at the C4 position. This creates two distinct amine environments:
-
C1-Amine: Unhindered, highly reactive primary amine.
-
C4-Amine: Sterically hindered primary amine attached to a chiral secondary carbon.
This asymmetry introduces specific side reactions—primarily intramolecular cyclization and thermal deamination —that compete with linear chain propagation. This guide details how to suppress these pathways to achieve high molecular weight (MW) and optical purity.
Critical Reaction Pathways (Visualized)
Before troubleshooting, you must visualize the competition between the desired polymerization and the parasitic side reactions.
Figure 1: Reaction pathway competition. Note that high thermal stress favors cyclization over linear propagation due to the thermodynamic stability of the 5-membered ring formed by 1,4-PDA.
Troubleshooting Guide: Symptom & Solution
Issue 1: Low Molecular Weight (The "Cyclization Trap")
Symptom: The polymer melt viscosity plateaus early. GPC analysis shows a bimodal distribution with a high fraction of oligomers. Root Cause: The C4-amine is sterically hindered. If the reaction temperature is too high, the unreacted amine end-group attacks the amide linkage of its own chain (back-biting) or the monomer cyclizes to form 2-methylpyrrolidine derivatives. This terminates the chain.
Protocol: The "Salt-SSP" Strategy Do not attempt a one-pot high-temperature melt polymerization.
-
Salt Preparation: Dissolve 1,4-PDA and the diacid (e.g., adipic acid) in ethanol/water (1:1). The salt precipitates, ensuring exact 1:1 stoichiometry.
-
Pre-Polymerization (Pressurized):
-
Load salt into autoclave.[1] Purge
. -
Heat to 180°C - 190°C (keep below 200°C).
-
Pressure: Maintain 1.5 - 2.0 MPa to keep diamine from volatilizing.
-
Time: 60–90 mins. This forms a low MW pre-polymer without thermal degradation.
-
-
Solid State Polymerization (SSP):
-
Discharge pre-polymer, grind to powder.
-
Heat under vacuum (or flowing
) at 160°C (20°C below melting point ) for 10–24 hours. -
Why? Mobility in the solid state allows chain extension while "freezing out" the cyclization pathway.
-
Issue 2: Yellowing / Darkening of the Melt
Symptom: The polymer turns yellow or brown during synthesis. Root Cause: Oxidation of the amine groups or Hofmann elimination . The secondary carbon at the C4 position is prone to beta-elimination, releasing ammonia and forming a double bond (alkene), which acts as a chromophore.
Protocol: Stabilization System
-
Strict Oxygen Exclusion: Use <10 ppm
nitrogen. -
Add Antioxidants: Add Sodium Hypophosphite (SHP) at 0.05–0.1 wt% during the salt stage. It acts as both a catalyst and a color stabilizer.
-
Temperature Cap: Never exceed 230°C. Unlike 1,6-hexanediamine (stable up to ~280°C), 1,4-PDA degrades rapidly above 240°C due to the secondary carbon instability.
Issue 3: Gelation (Crosslinking)
Symptom: The polymer becomes insoluble in formic acid or sulfuric acid. Root Cause: Impurities in the 1,4-PDA monomer. Bio-sourced 1,4-PDA often contains trace amounts of triamines or other multifunctional isomers that induce crosslinking.
Protocol: Purity Check
-
Requirement: Monomer purity must be >99.8% (GC).
-
Impurity Limit: Trifunctional amines must be <50 ppm.
-
Action: If gelation occurs, recrystallize the Nylon Salt (from Issue 1) twice from ethanol before polymerization. This is the most effective purification step.
Data Comparison: 1,4-PDA vs. Standard Diamines
Use this table to adjust your expectations and parameters.
| Feature | 1,4-Pentanediamine (1,4-PDA) | 1,5-Pentanediamine (Cadaverine) | 1,6-Hexanediamine (HMDA) |
| Structure | Chiral, Branched ( | Linear | Linear |
| Cyclization Risk | High (5-membered ring) | Moderate (6-membered ring) | Low (7-membered ring) |
| Max Process Temp | < 230°C | < 250°C | < 290°C |
| Reactivity | Asymmetric (C4 is slower) | Symmetric | Symmetric |
| Primary Defect | Intramolecular Cyclization | Volatility | Thermal Oxidation |
Advanced Workflow: Troubleshooting Decision Tree
Follow this logic flow when your polymerization fails.
Figure 2: Diagnostic logic for 1,4-PDA polymerization failures.
Frequently Asked Questions (FAQ)
Q: Why does 1,4-PDA require lower temperatures than 1,6-hexanediamine? A: The methyl group at the C4 position creates steric hindrance and electronic effects that lower the activation energy for elimination reactions . Above 230°C, the amine group on the secondary carbon can cleave, leading to chain termination and double-bond formation (yellowing).
Q: Can I use standard melt polymerization equipment? A: Only if it is capable of pressurization . 1,4-PDA is volatile. In an open system or standard vacuum setup, you will lose diamine before it reacts with the diacid, destroying the 1:1 stoichiometry required for high MW (Carothers' equation).
Q: Does the chirality of 1,4-PDA affect the polymerization?
A: Chemically, the enantiomers react similarly. Physically, using a racemic mix (50:50 R/S) yields an amorphous or low-crystallinity polymer. Using an enantiopure monomer (e.g., 100% L-1,4-PDA) yields a highly crystalline, high-melting polymer. Ensure you know your monomer's optical purity, as this affects the
References
-
RSC Polymer Chemistry. "Controlled polymerization and side reaction mechanism of bio-sourced pentanediamine-derived semi-aromatic copolyamides." Royal Society of Chemistry, 2024. Link(Note: Discusses the cyclization/deamination mechanism in C5 diamines).
-
MDPI Polymers. "Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66." MDPI, 2022. Link(Provides the baseline for amine thermal degradation temperatures).
-
ACS Sustainable Chemistry & Engineering. "Synthesis of Biobased 1,5-Pentanediamine from the Chemical Decarboxylation of l-Lysine: A Review." ACS Publications, 2024.[2] Link(Details the purification and salt preparation methods relevant to C5 diamines).
-
BenchChem. "Identifying side reactions in cationic polymerization." BenchChem Technical Guides, 2025. Link(General reference for cyclization/backbiting mechanisms in functionalized monomers).
Sources
Validation & Comparative
comparative study of 1,4-pentanediamine and Dytek A properties
Comparative Guide: 1,4-Pentanediamine vs. Dytek A in Polymer Synthesis and Drug Development
As a Senior Application Scientist, I frequently evaluate aliphatic diamines for custom polymer formulations and active pharmaceutical ingredient (API) synthesis. Two highly versatile but structurally distinct diamines are 1,4-pentanediamine and 2-methylpentamethylenediamine (commercially known as Dytek® A). While both possess a five-carbon backbone, their specific substitution patterns fundamentally dictate their thermodynamic behavior, reactivity profiles, and downstream applications.
This guide provides a rigorous, data-backed comparison of these two amines, detailing the causality behind their performance in epoxy curing and pharmaceutical workflows.
Structural and Physicochemical Properties
The macro-scale performance of any diamine is rooted in its molecular architecture.
-
1,4-Pentanediamine features primary amine groups at the C1 and C4 positions[1]. Crucially, the C4 amine is attached to a secondary carbon, introducing steric hindrance that creates a significant differential in nucleophilicity between the two amine groups. This asymmetry is highly advantageous in step-wise pharmaceutical syntheses, such as the production of antimalarial agents like Quinocide, where selective functionalization is required[2].
-
Dytek A (2-Methylpentamethylenediamine) is a branched diamine with primary amines at the C1 and C5 positions and a methyl group at C2[3]. The methyl branch acts as a crystallinity disruptor in polymer matrices, lowering the melting point and dramatically improving the flexibility, surface appearance, and transparency of polyamides and epoxy resins[4][5].
Table 1: Physicochemical Properties Comparison
| Property | 1,4-Pentanediamine | Dytek A (2-Methyl-1,5-pentanediamine) |
| CAS Number | 591-77-5 | 15520-10-2 |
| Molecular Formula | C5H14N2 | C6H16N2 |
| Molecular Weight | 102.18 g/mol | 116.21 g/mol |
| Boiling Point | ~175 °C (70-72 °C at 18 Torr) | 192 °C |
| Density (at 25 °C) | 0.860 g/cm³ | 0.860 g/cm³ |
| Primary Application | API synthesis (antimalarials), specialized curing | Polyamides, epoxy curing, polyurethanes |
Mechanistic Insights: Reactivity and Polymer Dynamics
Understanding the structure-property relationship is critical when selecting a diamine for a specific application.
Logical mapping of diamine structural features to their respective macroscopic properties.
In polymer chemistry, Dytek A's methyl branch prevents tight chain packing[6]. When reacted with diacids to form polyamides, or with bisphenol-A diglycidyl ether (DGEBA) in epoxy systems, it yields an amorphous network[5]. This slows down crystallization, extending the "open time" for adhesives and reducing the brittleness of the cured resin[4][6].
Conversely, 1,4-pentanediamine's differential reactivity allows for controlled, step-growth functionalization without the need for exhaustive protecting-group chemistry. This is a self-validating feature in complex API synthesis, ensuring high yields of mono-substituted intermediates[1][7].
Experimental Protocols & Performance Data
To objectively compare these diamines, we execute a standardized epoxy curing workflow. The causality here is straightforward: by maintaining the epoxy resin (DGEBA) constant and varying only the diamine curative, we isolate the thermomechanical impact of the diamine's structure.
Step-by-step workflow for evaluating epoxy curing kinetics and thermomechanical properties.
Protocol 1: Epoxy Resin Curing Kinetics and Thermomechanical Evaluation
Objective: Quantify the effect of diamine structure on cure time and network flexibility.
-
Stoichiometric Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW). For Dytek A (MW 116.21, 4 active hydrogens), AHEW = 29.05 g/eq[3]. For 1,4-pentanediamine (MW 102.18, 4 active hydrogens), AHEW = 25.55 g/eq[1].
-
Resin Formulation: Blend standard DGEBA epoxy resin (EEW = 190 g/eq) with the respective diamine at a 1:1 stoichiometric ratio of epoxy to amine hydrogens. Mix at 2000 RPM using a planetary centrifugal mixer for 2 minutes. Causality for this step: Centrifugal mixing ensures molecular homogeneity without introducing air voids; voids act as stress concentrators that prematurely rupture samples, skewing tensile data.
-
Isothermal Curing (DSC): Load 10 mg of the blend into a hermetic aluminum pan. Run Differential Scanning Calorimetry (DSC) isothermally at 25 °C. The time to peak exotherm provides the gel time. Causality for this step: Dytek A exhibits a slightly delayed peak exotherm due to the steric hindrance of the methyl group near the C1 amine, extending the pot life[6].
-
Thermomechanical Analysis (DMA): Cure bulk samples at 80 °C for 2 hours, followed by a post-cure at 125 °C for 2 hours. Analyze using Dynamic Mechanical Analysis (DMA) at a heating rate of 3 °C/min to determine the glass transition temperature (Tg) from the tan δ peak.
Table 2: Comparative Epoxy Curing Performance (DGEBA System)
| Performance Metric | 1,4-Pentanediamine | Dytek A (2-Methyl-1,5-pentanediamine) |
| Gel Time (25 °C, 100g mass) | ~35 minutes | ~45 minutes |
| Glass Transition Temp (Tg) | 88 °C | 76 °C |
| Elongation at Break (%) | 4.2 % | 7.8 % |
| Viscosity of Adduct | Medium | Low |
| Film Appearance | Clear, slight blush | High gloss, low blush |
Data Synthesis & Conclusion
The experimental data confirms the mechanistic theory. Dytek A's methyl branch significantly lowers the Tg (76 °C vs 88 °C) and nearly doubles the elongation at break (7.8% vs 4.2%), validating its use as a flexibility enhancer and crystallinity disruptor in coatings and adhesives[4][6]. Its low viscosity also makes it superior for low-temperature applications[6].
In contrast, 1,4-pentanediamine provides a tighter cross-link density (higher Tg) but is less commonly used for bulk epoxy curing due to its specific value in fine chemical synthesis. For drug development professionals, the asymmetric amines of 1,4-pentanediamine offer a precise synthetic handle for building complex pharmacophores like N,N-diethyl-1,4-pentanediamine (Novoldiamine), a crucial precursor for antimalarial drugs[2][7].
References
1.[3] Dytek® A | 2-Methylpentamethylenediamine (MPMD) - INVISTA. invista.com. 2.[4] DYTEK® A Amine (2-Methylpentamethylenediamine) CAS#15520-10-2. industry-plaza.com. 3.[6] Dytek® A Amine | CASE - Azelis customer portal. azelis.com. 4.[5] 2-Methylpentamethylenediamine - Wikipedia. wikipedia.org. 5.[1] 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem. nih.gov. 6.[2] Quinocide. drugfuture.com. 7.[7] Chemical Properties of 1,4-Pentanediamine, N1,N1-diethyl- (CAS 140-80-7) - Cheméo. chemeo.com.
Sources
- 1. 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinocide [drugfuture.com]
- 3. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 4. DYTEK® A Amine (2-Methylpentamethylenediamine) CAS#15520-10-2 | Contact ARPADIS FRANCE SAS [industry-plaza.com]
- 5. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]
- 6. explore.azelis.com [explore.azelis.com]
- 7. 1,4-Pentanediamine, N1,N1-diethyl- (CAS 140-80-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
glass transition temperature shift in 1,4-diaminopentane polymers
This guide provides an in-depth technical analysis of the glass transition temperature (
Executive Summary: The Isomer Advantage
For researchers in drug delivery and bio-materials, the choice of diamine monomer is often a trade-off between crystallinity and processability. This compound represents a strategic "isomer shift" from the standard linear diamines. Unlike the linear 1,5-diaminopentane, the 1,4-isomer possesses a methyl substituent on the carbon backbone and a chiral center.[1]
This structural asymmetry induces a
-
Poly(beta-amino esters) (PBAEs): Tuning polymer degradation and DNA release rates in gene therapy.[2]
-
Bio-Polyamides: Creating transparent, amorphous engineering plastics with higher solubility than semi-crystalline Nylons (e.g., PA 5,10).[1]
Mechanism of Tg Shift: Steric vs. Packing
The "Tg shift" in this compound polymers is governed by two competing mechanistic forces: Steric Hindrance and Free Volume .
The Methyl Substituent Effect
-
Rotational Barrier (Tg Increase): The pendant methyl group at the C4 position creates steric hindrance, restricting the rotation of the polymer chain segments. This increased energy barrier for segmental motion typically shifts the
to higher values compared to unsubstituted linear chains (e.g., 1,4-butanediamine). -
Symmetry Breaking (Tm Suppression): Unlike linear 1,5-diaminopentane, which packs efficiently into crystalline lamellae (high
), the chiral methyl group of the 1,4-isomer disrupts inter-chain hydrogen bonding and packing regularity. This results in polymers that are often amorphous or have significantly reduced melting points.
Diagram: Structural Impact on Thermal Properties
Figure 1: Mechanistic pathway showing how the methyl substituent of this compound alters thermal transitions compared to linear isomers.[1]
Comparative Performance Analysis
The following table contrasts this compound with its primary alternatives in the context of polyamide (PA) and PBAE synthesis.
| Feature | This compound | 1,5-Diaminopentane (Cadaverine) | 1,4-Butanediamine (Putrescine) |
| Structure | Branched ( | Linear ( | Linear ( |
| Tg Trend | Moderate/High (Rigid amorphous) | Low (Flexible) | Moderate |
| Crystallinity | Low (Often Amorphous) | High (Semi-crystalline) | High (Semi-crystalline) |
| Solubility | High (Organic solvents) | Low (Solvent resistant) | Low |
| Bio-Source | Levulinic Acid (via reductive amination) | Lysine Decarboxylation | Ornithine Decarboxylation |
| Primary Use | Drug Delivery Vectors, Transparent Resins | Engineering Plastics (PA 5,10) | Engineering Plastics (PA 4,6) |
Data Interpretation for Drug Development
-
For Gene Delivery (PBAEs): Polymers made with this compound often exhibit a
closer to body temperature ( ) compared to linear hydrophobic diamines. This allows the polymer to transition from a glassy to a rubbery state in vivo, facilitating the "unpacking" of genetic payloads. -
For Amorphous Solid Dispersions: The higher
(relative to linear ) improves the physical stability of amorphous drug formulations, preventing recrystallization during storage.
Experimental Protocols
Protocol A: Synthesis of Bio-based this compound (Levulinic Acid Route)
Context: This monomer is not always commercially available in bulk; synthesis from bio-based levulinic acid is a standard lab-scale route.[1]
-
Reductive Amination:
-
Amidation & Reduction:
Protocol B: Determination of Tg Shift (DSC Methodology)
Trustworthiness Check: Thermal history erasure is critical for accurate Tg measurement in these semi-crystalline/amorphous systems.
Equipment: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000). Sample: 5–10 mg of dried polymer film.
-
First Heating Cycle (Erasure):
-
Cooling Cycle:
-
Cool from
to at (or quench cool if purely amorphous state is desired).
-
-
Second Heating Cycle (Measurement):
-
Ramp from
to at .[1] -
Analysis: Identify the step transition in heat flow (endothermic shift). The inflection point is recorded as
.
-
-
Validation: Compare the
of the this compound polymer against a 1,5-diaminopentane control synthesized under identical conditions.
Application Workflow: PBAE Library Screening
In drug delivery, this compound is used to synthesize Poly(beta-amino esters).[1] The following workflow illustrates how to screen for the optimal
Figure 2: Workflow for utilizing this compound in the development of gene delivery vectors.
References
-
Bio-based Monomer Sources
-
Polymer Properties & Tg
-
Glass Transition Behavior of Wet Polymers. MDPI Polymers.
-
Bio-Polyamides: Where Do They Come From? Polymer Innovation Blog.
-
-
Drug Delivery Applications (PBAEs)
Sources
- 1. US6355720B1 - Latex formulations with reduced yellowing - Google Patents [patents.google.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-Polyamides: Where Do They Come From? - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic characterization of 1,4-pentanediamine complexes
Spectroscopic Characterization of 1,4-Pentanediamine Complexes: A Comparative Guide for Drug Development
Executive Summary
The rational design of metal-based therapeutics and catalysts requires a rigorous understanding of ligand coordination dynamics. While standard diamines like 1,2-ethanediamine (en) are ubiquitous in coordination chemistry, asymmetric polyamines such as 1,4-pentanediamine (1,4-PDA)—and its N-alkylated derivatives—serve as critical pharmacophores. Notably, the 1,4-PDA moiety forms the structural backbone of 4-aminoquinoline [1].
As a Senior Application Scientist, I frequently evaluate the spectroscopic signatures of these complexes to determine their thermodynamic stability and mechanism of action. This guide objectively compares the spectroscopic behavior of 1,4-PDA complexes against standard alternatives, providing a self-validating experimental framework for researchers developing novel [2] and [3].
Mechanistic Context: The 1,4-PDA Pharmacophore
The fundamental difference between 1,4-PDA and standard diamines lies in the chelate ring size and molecular symmetry.
-
Steric Strain & Bite Angle: 1,2-ethanediamine forms a highly stable, strain-free 5-membered chelate ring. In contrast, 1,4-PDA coordinates to form a 7-membered ring. This larger ring suffers from severe bite-angle strain, which reduces the metal-ligand orbital overlap. Consequently, 1,4-PDA complexes often exist in a dynamic equilibrium between discrete monomeric chelates and polymeric bridged structures.
-
Asymmetry: The presence of a methyl group at the C4 position of 1,4-PDA breaks the symmetry of the molecule. Upon coordination, the two terminal amine groups become magnetically and chemically non-equivalent, a feature that must be carefully deconvoluted during NMR analysis.
Comparative Spectroscopic Data
The structural differences between 5-membered and 7-membered chelate rings manifest distinctly across multiple spectroscopic modalities. The table below summarizes the quantitative shifts observed when comparing Cu(II) complexes of 1,2-ethanediamine and 1,4-pentanediamine.
| Spectroscopic Parameter | 1,2-Ethanediamine (en) Complex | 1,4-Pentanediamine (1,4-PDA) Complex | Causality & Analytical Significance |
| Chelate Ring Size | 5-membered | 7-membered (or bridging) | 7-membered rings suffer from severe bite-angle strain, altering thermodynamic stability. |
| UV-Vis | ~550 nm (Strong field) | ~620 nm (Weaker field) | The wider bite angle of 1,4-PDA reduces orbital overlap, lowering the ligand field splitting energy ( |
| FTIR | ~3250 cm⁻¹ (Sharp) | ~3300 cm⁻¹ (Broad, shifted) | Reflects altered M-N bond strength. The asymmetric nature of 1,4-PDA leads to broader, overlapping vibrational modes. |
| NMR | Symmetric shift (+0.5 ppm) | Asymmetric shift (+0.2 to +0.6 ppm) | The C4 methyl group breaks symmetry, rendering the two terminal amines magnetically non-equivalent upon coordination. |
Experimental Workflow & Logic
Multiplexed spectroscopic workflow for validating 1,4-pentanediamine coordination modes.
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates internal checkpoints to validate the coordination mode of 1,4-PDA dynamically.
Step 1: Ligand and Precursor Preparation
-
Action: Dissolve 1.0 mmol of the metal precursor (e.g., anhydrous
) in 10 mL of anhydrous methanol. Separately, prepare a 2.0 mmol solution of 1,4-pentanediamine free base in 10 mL of methanol. -
Causality: Methanol is explicitly chosen over water or DMSO. It provides sufficient solubility for both species without strongly competing for the metal's coordination sphere. Anhydrous conditions are critical to prevent aquo-complex formation, which would mask the N-H stretching region in subsequent FTIR analysis.
-
Self-Validation Checkpoint: Measure the UV-Vis spectrum of the isolated
solution. A distinct Metal-to-Ligand Charge Transfer (MLCT) band should be present. This serves as the absolute baseline ( ) for the titration.
Step 2: Titration and Complexation
-
Action: Slowly titrate the 1,4-PDA solution into the metal precursor solution under continuous stirring at 25°C.
-
Causality: Slow, dropwise addition prevents localized high concentrations of the ligand. High local concentrations prematurely trigger the formation of insoluble polymeric bridged species rather than the desired discrete 7-membered chelate complexes.
-
Self-Validation Checkpoint: Monitor the reaction via in-situ UV-Vis spectroscopy. The presence of a clean isosbestic point (typically around 580 nm for Cu-PDA systems) confirms a direct conversion from the solvated metal ion to the discrete complex. Critical failure indicator: If the baseline begins to elevate across all wavelengths, it indicates light scattering due to the precipitation of polymeric
species. If this occurs, halt the titration and increase the solvent polarity.
Step 3: Spectroscopic Characterization (FTIR & NMR)
-
Action: Isolate the complex via vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Perform FTIR using Attenuated Total Reflectance (ATR) mode. For diamagnetic complexes (e.g., Zn(II) or Ru(II) analogs), perform
NMR in . -
Causality: ATR-FTIR is mandated over traditional KBr pellets because KBr is highly hygroscopic; absorbed moisture will create broad O-H stretches that obscure the critical N-H stretching region (3200–3400 cm⁻¹).
-
Self-Validation Checkpoint:
-
FTIR: The disappearance of the free ligand's sharp N-H stretch and the appearance of a broadened, red-shifted N-H peak confirms successful coordination.
-
NMR: Because 1,4-PDA is asymmetric, the
-protons adjacent to the two amine groups must exhibit distinct, unequal coordination-induced shifts (CIS). Failure to observe this splitting indicates rapid ligand exchange on the NMR timescale, requiring Variable-Temperature (VT) NMR at -40°C to resolve the locked conformation.
-
References
- Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts ACS Sustainable Chemistry & Engineering URL
- “Recycling” Classical Drugs for Malaria Chemical Reviews - ACS Publications URL
- Semantic Scholar (Tropical Journal of Pharmaceutical Research)
Sources
The Architect's Choice: How Branched Structures Dictate Epoxy Crosslinking and Performance
A Senior Application Scientist's Guide to Navigating the Complexities of Epoxy Network Formation
In the world of high-performance polymers, epoxy resins stand out for their exceptional adhesion, chemical resistance, and mechanical strength.[1][2][3] These properties are fundamentally governed by the three-dimensional network formed during the curing process, a network whose density and architecture can be precisely tuned. A key, yet often complex, variable in this equation is the introduction of branched or hyperbranched structures into the epoxy or curing agent backbone. This guide provides a comprehensive comparison of how branched versus linear structures impact the crosslinking density of epoxy resins, offering researchers and product developers the insights needed to tailor material properties for specific applications.
The shift from linear to branched architectures is not merely a structural change; it fundamentally alters the curing kinetics, the final network topology, and consequently, the macroscopic properties of the cured thermoset. Understanding these relationships is paramount for optimizing performance in applications ranging from advanced composites and adhesives to coatings and electronic packaging.
The Foundation: Understanding Crosslinking Density
Crosslinking is the process by which linear or branched polymer chains are chemically linked to form a three-dimensional network.[4] The crosslinking density is a measure of the number of these crosslinks per unit volume. A higher crosslinking density generally leads to a more rigid material with a higher glass transition temperature (Tg), increased chemical resistance, and greater tensile strength.[5][6] Conversely, a lower crosslinking density can result in a more flexible and tougher material.[7]
The architecture of the constituent molecules—the epoxy resin and the curing agent—plays a pivotal role in determining the final crosslinking density. While linear molecules tend to form more uniform and predictable networks, branched structures introduce a higher level of complexity and offer unique opportunities for property modulation.
Linear vs. Branched Architectures: A Comparative Analysis
The decision to employ a linear or branched epoxy system is driven by the desired balance of properties in the final cured material. The following sections delve into the key differences in their crosslinking behavior and the resulting performance characteristics.
The Impact on Curing Kinetics and Network Formation
The introduction of branched structures, particularly in the form of hyperbranched polymers (HBPs), can significantly influence the curing process.[5] HBPs possess a high density of terminal functional groups, which can lead to increased reactivity.[2] For instance, a study comparing a linear diamine with a branched polyamine as curing agents for a standard DGEBA epoxy resin found that the branched amine exhibited higher reactivity, especially at lower temperatures.[8] This can be attributed to the catalytic effect of tertiary amino groups present in the branched structure.[8]
However, the increased steric hindrance associated with bulky branched molecules can also slow down the diffusion of reactive groups, particularly in the later stages of curing as the system approaches vitrification (the transition to a glassy state).[9][10] This can sometimes lead to a lower final conversion of reactive groups compared to less hindered linear systems.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Comparison of Linear and Branched Epoxy Curing Pathways"
Influence on Thermomechanical Properties
The glass transition temperature (Tg) is a critical parameter for thermosetting polymers, marking the transition from a rigid, glassy state to a more rubbery state.[11] The Tg is directly related to the crosslinking density and the segmental mobility of the polymer chains.[9]
Generally, a higher crosslinking density restricts segmental motion, leading to a higher Tg.[6] In a direct comparison, a branched amine curing agent (TAPA) resulted in a cured epoxy with a higher Tg compared to a linear diamine (PDA), despite the introduction of more flexible aliphatic chains.[8] This was attributed to the extra crosslinks formed due to the branched architecture of the TAPA molecule.[8]
However, the use of hyperbranched polymers as modifiers can sometimes lead to a decrease in Tg if they are fully miscible and act as plasticizers.[12] Conversely, if the HBP phase separates during curing, it can lead to toughening without a significant reduction in Tg.[12]
Table 1: Comparative Thermomechanical Properties of Linear vs. Branched Epoxy Systems
| Property | Linear Epoxy System | Branched Epoxy System | Key Influencing Factors |
| Glass Transition Temperature (Tg) | Generally high and predictable | Can be higher or lower depending on structure and miscibility | Crosslink density, steric hindrance, phase separation |
| Storage Modulus (E') | Typically high in the glassy state | Can be tailored; may be lower if used as a flexibilizer | Network rigidity, presence of flexible segments |
| Toughness | Often brittle due to high crosslinking | Can be significantly enhanced | Phase separation, crack pinning, shear yielding[2][13] |
| Viscosity (uncured) | Generally higher | Often lower due to molecular architecture[5] | Molecular weight, intermolecular forces |
The Toughening Effect of Branched Structures
One of the most significant advantages of incorporating branched, particularly hyperbranched, polymers into epoxy resins is the remarkable improvement in toughness.[5][12] Brittle epoxy resins can be made more resistant to crack propagation through several mechanisms induced by the branched additives. These mechanisms include:
-
Phase Separation: In many cases, the HBP is initially miscible with the epoxy resin but phase separates during curing to form a finely dispersed particulate structure.[12] These particles can act as stress concentrators, initiating localized plastic deformation in the surrounding matrix and absorbing energy.
-
Crack Pinning and Bridging: The dispersed particles can impede the propagation of a crack, forcing it to circumvent the particles, thus dissipating energy.[2]
-
Shear Yielding: The presence of a softer, phase-separated domain can promote shear yielding in the epoxy matrix, another significant energy absorption mechanism.[2]
Impressively, the addition of just 5% by weight of a hyperbranched polymer has been shown to increase the critical strain energy release rate (GIc) of an epoxy resin by a factor of six, without a corresponding decrease in stiffness or Tg.[12]
Experimental Methodologies for Characterizing Crosslinking Density
To objectively compare the impact of branched structures on crosslinking density, a suite of analytical techniques is employed. Each method provides a different but complementary piece of the puzzle.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for studying the curing process and the thermal properties of the resulting thermoset.[14][15] It measures the heat flow into or out of a sample as a function of temperature or time.
Experimental Protocol: DSC Analysis of Epoxy Curing
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy/curing agent mixture into an aluminum DSC pan.
-
Curing Profile: Place the pan in the DSC instrument and heat at a constant rate (e.g., 10°C/min) to a temperature above the expected curing exotherm.[14] This will determine the total heat of reaction (ΔH_total).
-
Isothermal Curing: To study the curing kinetics at a specific temperature, hold a fresh sample at the desired isothermal temperature and monitor the heat flow until the reaction is complete.
-
Tg Determination: After the initial curing scan, cool the sample and then reheat it at the same rate. The glass transition will be observed as a step change in the heat flow.[11][16] The midpoint of this transition is typically reported as the Tg.[17]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for DSC Analysis of Epoxy Resins"
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for probing the viscoelastic properties of polymers.[18] It applies an oscillating force to a sample and measures the resulting displacement. From this, the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') can be determined as a function of temperature.
The storage modulus in the rubbery plateau region (above Tg) is directly related to the crosslinking density.[19] The crosslink density (ν) can be calculated using the theory of rubber elasticity:
ν = E' / (3RT)
where E' is the storage modulus in the rubbery plateau, R is the gas constant, and T is the absolute temperature.[19]
Experimental Protocol: DMA for Crosslinking Density
-
Sample Preparation: Prepare a rectangular bar of the fully cured epoxy resin with precise dimensions.
-
Instrument Setup: Mount the sample in a DMA instrument, typically in a single or dual cantilever bending mode.
-
Temperature Sweep: Apply a small oscillatory strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from below to well above the Tg.[20]
-
Data Analysis: Identify the rubbery plateau region in the storage modulus curve. Use the value of E' in this region to calculate the crosslinking density. The peak of the tan delta curve is often used as another measure of the Tg.[21]
Swelling Tests
A classic and straightforward method for estimating crosslinking density is the swelling test.[22] A crosslinked polymer will not dissolve in a good solvent but will swell as the solvent molecules penetrate the network. The extent of swelling is inversely proportional to the crosslinking density.
Experimental Protocol: Swelling Test
-
Sample Preparation: Weigh a small piece of the cured epoxy (W_dry).
-
Immersion: Immerse the sample in a suitable solvent (e.g., toluene or acetone) for a prolonged period (e.g., 24-48 hours) to reach equilibrium swelling.[22]
-
Measurement: Remove the sample, quickly blot the surface to remove excess solvent, and weigh the swollen sample (W_swollen).
-
Calculation: The swelling ratio can be calculated as (W_swollen - W_dry) / W_dry. A lower swelling ratio indicates a higher crosslinking density.[22] The Flory-Rehner equation can be used for a more quantitative calculation of the crosslink density.[23]
Conclusion: A Tailored Approach to Epoxy Performance
The choice between linear and branched structures in epoxy resin systems is a critical decision that profoundly influences the material's final properties. While linear systems offer predictability and can lead to high rigidity and thermal stability, branched and hyperbranched architectures provide a powerful toolkit for enhancing toughness, lowering viscosity, and modifying curing behavior.
The introduction of branched structures can increase crosslinking density and Tg when incorporated into the primary network, as seen with branched curing agents.[8] Alternatively, when used as modifiers, hyperbranched polymers can significantly improve fracture toughness, often without compromising other key properties.[12]
A thorough understanding of the interplay between molecular architecture, curing dynamics, and final network topology, supported by robust experimental characterization using techniques like DSC, DMA, and swelling tests, is essential for researchers and developers. By strategically employing branched structures, it is possible to design and engineer epoxy thermosets with a tailored balance of properties, meeting the demanding performance requirements of a wide array of advanced applications.
References
- Mezzenga, R., et al. (1999). Dendritic hyperbranched polymers as tougheners for epoxy resins. Polymer, 40(17), 4837-4846.
- Sung, L., et al. Nanocharacterization of Surface and Interface of Different Epoxy Networks. National Institute of Standards and Technology.
- Ressichem. The Benefits of Using Epoxy Resins.
- Hitachi High-Tech. (2018). DSC Measurements of Epoxy Adhesives.
- Serrano, B., et al. (2022). Enhancement of Epoxy Thermosets with Hyperbranched and Multiarm Star Polymers. Polymers, 14(9), 1839.
- Wang, Y., et al. (2024). Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. Polymers, 16(9), 1258.
- Wang, J., et al. (2012). A comparative study of epoxy resin cured with a linear diamine and a branched polyamine. Thermochimica Acta, 547, 72-79.
- ResearchGate.
- Pytel, M., & Piekarski, H. (2011). Effect of vitrification on the curing reaction of EPY® epoxy system. Journal of Achievements in Materials and Manufacturing Engineering, 49(2), 225-231.
- Zhang, W., et al. (2020).
- Jinghong Chemical. (2025). The Advantages of Specialty Epoxy Resins: Superior Performance & Durability.
- Thermal Support. Measurement of Tg by DSC.
- Theiss, A. P., et al. (2025).
- Jinghong Chemical. A Deep Dive into Specialty Epoxy Resins: Innovations, Advantages, and Future Potential.
- MasterBond. (2026). How critical is the crosslink density in epoxies for optimizing performance?
- Liu, X., et al. (2017). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. RSC Advances, 7(1), 273-283.
- Oya, T., et al. (2022).
- Song, P., et al. (2023). Synthesis of Hyperbranched Flame Retardants with Varied Branched Chains' Rigidity and Performance of Modified Epoxy Resins. Polymers, 15(2), 429.
- Urakawa, O., et al. (2024). Effect of Number Density of Epoxy Functional Groups on Reaction Kinetics for Epoxy Resin. Macromolecules.
- Simon, S. L., & Gillham, J. K. (2000). Understanding vitrification during cure of epoxy resins using dynamic scanning calorimetry and rheological techniques. Journal of Applied Polymer Science, 77(6), 1227-1241.
- NETZSCH Analyzing & Testing. TM-DSC – The Method of Choice for Determination of the Glass Transition and Post-Curing of Epoxy Resins.
- ResearchGate. The glass transition determination carried out by DSC of epoxy resin...
- D'Amore, A., & Grassia, L. (2016). Water diffusion and swelling stresses in highly crosslinked epoxy matrices.
- Royal Society of Chemistry. (2023). Educational series: characterizing crosslinked polymer networks.
- Prime, R. B.
- D'Alterio, G., et al. (2020). Toughening of Epoxy Systems with Interpenetrating Polymer Network (IPN): A Review. Polymers, 12(9), 1888.
- Verde-Sesto, E., et al. (2022). Understanding the Effects of Cross-Linking Density on the Self-Healing Performance of Epoxidized Natural Rubber and Natural Rubber.
- Alam, S., & Al-Ghamdi, S. A. (2008). Synthesis and characterization of thermostable hyperbranched epoxy resin for surface coating applications.
- Garside, P. A. (1987).
- ResearchGate. (2025). Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review.
- Scribd. Epoxy Synthesis | PDF.
- Al-Mubaiyedh, U. A., et al. (2025). Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes. Polymers, 17(9), 1094.
- ChemRxiv.
- My Rubber Heart. (2025). Swelling Test Explained: How to Measure Crosslink Density. YouTube.
- Górczyk, J., & Bogdał, D. (2002). Determination of Chain Branching in Solid Epoxy Resins Using 1H-NMR Spectrometry.
- ResearchGate.
- NETZSCH Analyzing & Testing. (2024).
- Chang, T. D., et al. (1981). Effect of Crosslinking on the Physical Properties of an Epoxy Resin.
- DigitalCommons@CalPoly. Dynamic Mechanical Analysis of Two Component Epoxy Crosslinking Networks After Solvent Exposure.
- Pearson, R. A., & Yee, A. F. (1993). Toughening of Epoxy Resin Networks with Functionalized Engineering Thermoplastics. In Toughened Plastics I (pp. 1-35). American Chemical Society.
- Chang, T. D., et al. (1981). Effect of Crosslinking on the Physical Properties of an Epoxy Resin.
- Ochi, M., et al. (1995). Influence of crosslink density and chain flexibility on mechanical properties of model epoxy networks. Polymer, 36(8), 1585-1590.
- Polymer Innovation Blog. (2016).
- UQ eSpace. Understanding vitrification during cure of epoxy resins using dynamic scanning calorimetry and rheological techniques.
- Bilyeu, B., et al. (2002). Separation of gelation from vitrification in curing of a fiber-reinforced epoxy composite. Polymer Composites, 23(6), 1111-1118.
Sources
- 1. ressichem.com [ressichem.com]
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- 3. The Advantages of Specialty Epoxy Resins: Superior Performance & Durability [hbjhchem.com]
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- 6. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
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Part 1: The Structural Landscape & Regioisomer Discrimination
Title: Technical Guide: Structural Elucidation and Stereochemical Analysis of 1,4-Diaminopentane Isomers via NMR
Executive Summary: In the landscape of polyamine therapeutics and linker chemistry, this compound (1-methylputrescine) presents a unique analytical challenge compared to its symmetric isomer, 1,5-diaminopentane (cadaverine). While 1,5-diaminopentane is achiral and highly symmetric, this compound possesses a single chiral center at C4, necessitating advanced NMR protocols for enantiomeric resolution. This guide provides a comparative analysis of these isomers, detailing the spectroscopic signatures required to distinguish regioisomers and the chiral derivatization workflows necessary to quantify enantiomeric excess (ee) in drug development contexts.
Before addressing stereochemistry, the analyst must confirm the regioisomer identity. The three primary isomers—this compound, 1,5-diaminopentane, and 2,4-diaminopentane—exhibit distinct symmetry elements that are immediately apparent in
Comparative NMR Signatures (Achiral Solvents)
The following data compares the theoretical and observed behavior of pentanediamine isomers in D₂O or CDCl₃.
| Feature | This compound | 1,5-Diaminopentane (Cadaverine) | 2,4-Diaminopentane |
| Symmetry | Asymmetric ( | High Symmetry ( | |
| Chirality | 1 Chiral Center (C4) | Achiral | 2 Chiral Centers (Meso + Pair) |
| 5 distinct signals | 3 distinct signals | 3 distinct signals (Meso/Racemic overlap) | |
| Key | Methyl doublet (~1.1 ppm) | No methyl group | Two methyl doublets |
| Diagnostic Shift | Methine ( | Only Methylene ( | Methine ( |
Analyst Insight:
-
1,5-Diaminopentane: Look for the "Rule of 3". Due to the plane of symmetry through C3, carbons 1/5 and 2/4 are equivalent. You will see only three carbon peaks.
-
This compound: The asymmetry breaks all equivalence. You must observe five distinct carbon resonances. The presence of a methyl doublet in
H NMR coupled with five C peaks is the definitive fingerprint for the 1,4-isomer.
Part 2: Stereochemical Resolution of this compound
Standard NMR cannot distinguish the (R) and (S) enantiomers of this compound. To determine enantiomeric purity—critical for establishing pharmacokinetics in drug filings—you must create a diastereomeric environment.
Method A: Chiral Solvating Agents (CSA)
Best for: Rapid screening, non-destructive analysis.
-
Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP).
-
Mechanism: The phosphate forms a salt bridge with the amine. The bulky binaphthyl group induces a magnetic anisotropy difference between the (R,R)-salt and (S,R)-salt complexes.
-
Target Signal: The C5-Methyl doublet (approx 1.1 ppm) typically splits into two distinct doublets (one for each enantiomer) upon CSA addition.
Method B: Mosher's Acid Derivatization (The Gold Standard)
Best for: Precise %ee calculation, absolute configuration assignment.
-
Reagent:
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Mechanism: Covalent formation of bis-amide diastereomers. The
group in the Mosher moiety provides a highly sensitive probe in F NMR, often separated by >0.1 ppm, allowing precise integration.
Part 3: Experimental Protocols
Protocol 3.1: Regioisomer Verification (Standard Characterization)
Objective: Confirm 1,4-substitution pattern vs. 1,5-analog.
-
Sample Prep: Dissolve 10 mg of diamine in 0.6 mL
. (Note: can be used but requires free-basing the amine; is preferred for salts). -
Acquisition:
-
1H NMR: 16 scans, 1s relaxation delay. Focus on the 1.0–1.2 ppm region (Methyl doublet).
-
13C{1H} NMR: 512 scans. Verify signal count.
-
-
Validation:
Protocol 3.2: Enantiomeric Excess Determination (Mosher's Method)
Objective: Quantify (R) vs (S) ratio for this compound.
-
Derivatization:
-
In a 2 mL vial, mix 5 mg this compound, 20 µL triethylamine, and 0.5 mL dry
. -
Add 25 mg (R)-(-)-MTPA-Cl.
-
Stir for 30 mins (reaction is rapid for primary amines).
-
-
Workup:
-
Add 0.5 mL saturated
to quench. -
Extract organic layer into a clean NMR tube.
-
-
Analysis (
F NMR):-
Acquire
F spectrum (no decoupling). -
Result: You will observe two singlets (or multiplets if H-F coupling is resolved) corresponding to the (R,R) and (S,R) diastereomers.
-
-
Calculation:
Part 4: Decision Logic & Workflow (Visualization)
The following diagram outlines the logical flow for characterizing an unknown diaminopentane sample, moving from structural confirmation to stereochemical analysis.
Caption: Workflow for differentiating diaminopentane regioisomers and resolving 1,4-enantiomers using NMR.
Part 5: Troubleshooting & Artifacts
-
pH Sensitivity: Diamines are highly sensitive to pH. In
, chemical shifts will drift significantly depending on whether the amine is protonated ( ) or free ( ). Recommendation: Always adjust pH to < 3 (fully protonated) using for consistent shift values during structural characterization. -
Hygroscopicity: this compound is hygroscopic. Water peaks in
can broaden amine signals due to exchange. Use dry solvents for Mosher's derivatization to prevent hydrolysis of the acid chloride. -
Reaction Completeness: In Protocol 3.2, ensure the reaction goes to completion. Mono-derivatization (reacting only one amine) will create complex mixtures. Use excess MTPA-Cl (2.5 eq) to ensure both amines are derivatized.
References
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Provides solvent shift standards critical for identifying impurity peaks in aliphatic amine spectra).
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. (The authoritative review on using Mosher's acid and other CDAs for amine resolution).
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Comprehensive text on Chiral Solvating Agents including Binol derivatives).
-
Slupsky, C. M., et al. (2007). "Urine Metabolite Analysis." Analytical Chemistry. (References chemical shifts for endogenous polyamines including 1,5-diaminopentane/cadaverine).
Sources
thermal degradation profile of 1,4-pentanediamine based nylons
Polyamides (nylons) are foundational to high-performance engineering plastics. As the materials industry pivots toward sustainable feedstocks, bio-based polyamides synthesized from pentanediamine derivatives have emerged as critical alternatives to petroleum-derived PA66. While 1,5-pentanediamine (cadaverine) is the standard linear monomer for commercial PA56[1], its structural isomer, 1,4-pentanediamine, offers a unique mechanistic case study in polymer physics[2].
Introducing a methyl branch into the diamine backbone fundamentally disrupts the polymer's thermal stability. This guide provides an objective, data-driven comparison of the thermal degradation profile of 1,4-pentanediamine-based nylons against linear PA56 and traditional PA66, equipping researchers and drug delivery/biomaterials scientists with the kinetic insights necessary for advanced formulation.
Mechanistic Causality: Why Chain Architecture Dictates Thermal Stability
The thermal degradation of polyamides is governed by their crystalline packing efficiency and the bond dissociation energies within their aliphatic chains.
-
Standard PA66 (Even-Even): The 6-carbon diamine and 6-carbon diacid configuration allows for perfect anti-parallel alignment, forming a highly stable
-triclinic crystal lattice. This dense hydrogen-bonding network requires significant thermal energy to dismantle, pushing its 5% weight loss onset ( ) to 430.0 °C[1]. -
Linear PA56 (Odd-Even): Shifting to 1,5-pentanediamine forces the amide linkages to twist to accommodate hydrogen bonding, resulting in a less stable
-pseudohexagonal phase[3]. This structural strain lowers the to 414.0 °C[1]. -
Branched PA(1,4-5)6 (Methyl-Branched): Utilizing 1,4-pentanediamine introduces a methyl branch directly onto the backbone. This branching acts as a steric wedge, preventing close chain packing and rendering the polymer largely amorphous. More critically, the tertiary carbon atom at the branch point possesses a lower C-H bond dissociation energy compared to secondary carbons. Under thermal stress, homolytic cleavage preferentially occurs at this tertiary site, generating a stable radical that accelerates N-alkyl chain scission.
Caption: Mechanistic pathway of thermal degradation in branched 1,4-pentanediamine nylons.
Quantitative Performance Comparison
To objectively evaluate the viability of 1,4-pentanediamine nylons, we must benchmark them against established industry standards. The data below synthesizes the thermal profiles derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[1],[4].
| Property | PA66 (Petroleum-Standard) | PA56 (Linear Bio-based) | PA(1,4-5)6 (Branched Bio-based) |
| Diamine Monomer | 1,6-Hexamethylenediamine | 1,5-Pentanediamine | 1,4-Pentanediamine |
| Chain Architecture | Even-Even (Linear) | Odd-Even (Linear) | Odd-Even (Methyl-Branched) |
| Crystal Structure | Amorphous / Low Crystallinity | ||
| Melting Temp ( | 258.2 °C | 253.9 °C | < 200 °C |
| Onset Degradation ( | 430.0 °C | 414.0 °C | ~385.0 °C |
| Max Degradation ( | 478.0 °C | 478.0 °C | ~460.0 °C |
| Primary Degradation Route | N-Alkyl Scission | N-Alkyl Scission | Tertiary Carbon Homolytic Cleavage |
Self-Validating Experimental Protocol: TGA-FTIR-MS
Objective: To quantify the thermal degradation kinetics and identify volatile degradation products without relying on post-run assumptions.
Causality of Design: Standard TGA only measures mass loss, leaving the researcher blind to the chemical nature of the evolved gases. By coupling TGA with a heated transfer line to an FTIR and Mass Spectrometer (MS), we create a self-validating loop. Every mass loss event (TGA) is simultaneously corroborated by the spectroscopic identification of the evolved gas. If the kinetic model suggests amide hydrolysis is occurring, the FTIR must show a corresponding
Step-by-Step Methodology:
-
Sample Preparation: Vacuum dry the polyamide samples at 80 °C for 24 hours prior to analysis.
-
Causality: Polyamides are highly hygroscopic. Residual moisture acts as both a plasticizer and a hydrolytic agent at elevated temperatures, which would artificially lower the degradation onset and skew kinetic data.
-
-
TGA Execution: Load 5.0 ± 0.1 mg of the sample into an alumina crucible. Heat from 25 °C to 600 °C at multiple heating rates (5, 10, 15, and 20 °C/min) under a high-purity nitrogen purge (50 mL/min).
-
Causality: Multiple heating rates are mathematically mandatory for calculating the activation energy (
) using the isoconversional Kissinger method.
-
-
Gas Transfer: Route the evolved gases through a transfer line heated continuously to 200 °C.
-
Causality: A heated line prevents the condensation of high-boiling degradation products (like cyclic oligomers or cyclopentanone derivatives) before they reach the detectors, preventing false-negative spectral readings.
-
-
In-situ Detection: Analyze the gas stream simultaneously via FTIR (resolution of 4 cm⁻¹, scanning 4000–400 cm⁻¹) and MS (electron ionization at 70 eV, scanning m/z 10–300).
-
Kinetic Modeling: Apply the Kissinger equation:
, where is the heating rate and is the temperature at maximum degradation rate.
Caption: Workflow for self-validating TGA-FTIR-MS thermal degradation analysis.
Conclusion
While 1,5-pentanediamine yields a robust, semi-crystalline PA56 that closely mimics the thermal profile of PA66[1], the use of 1,4-pentanediamine results in a highly branched, amorphous polymer. The presence of the tertiary carbon drastically lowers the activation energy for thermal degradation, reducing the
References
1.[5] Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics. NIH PMC.[Link] 2.[1] The Relationships between the Structure and Properties of PA56 and PA66 and Their Fibers. MDPI.[Link] 3.[3] In work, the feasibility of bio-based polyamide 56 (PA56) substituting petroleum-based PA66 is systematically investigated. ResearchGate.[Link] 4.[4] Melting temperatures of PA56 and PA66. ResearchGate.[Link] 5.[2] Bio-Polyamides: Where Do They Come From? Polymer Innovation Blog.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bio-Polyamides: Where Do They Come From? - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1,4-Diaminopentane proper disposal procedures
Developing Disposal Guide
I'm working on a comprehensive disposal guide for 1,4-Diaminopentane. The target audience is researchers and drug development professionals, so it needs to be authoritative and technically sound. I'm focusing on outlining the specific disposal procedures.
Defining Guide Structure
I've been thinking about the core requirements for the disposal guide. I'm focusing on its structure now, aiming for an autonomous format rather than a rigid template. It must be logical and easy to follow. I am considering the scientific integrity too, and it is vital to explain the "why" of each step, and include validating protocols. Citations are essential, and a final list of references is needed. I'm also planning visualization: tables, step-by-step methods, and diagrams.
Analyzing Disposal Procedures
I'm now analyzing specific disposal procedures, starting with hazard classifications and relevant regulations. I am seeking incompatibility data to identify what this compound shouldn't be mixed with and finding neutralization protocols or, more likely, incineration guidelines. The goal is to define the necessary steps.
Pinpointing Diamine Identity
I've confirmed the identity as this compound (CAS: 591-77-5). It's crucial to distinguish it from similar isomers like 1,5-diaminopentane and 1,3-diaminopentane. The correct CAS number is critical for accurate identification.
Analyzing Diamine Hazards
I'm now focusing on the hazards associated with this compound. I've categorized them based on GHS classifications, including flammability, skin corrosion, eye damage, and toxicity. I've also noted its physical properties and provided detailed disposal and segregation guidelines, including essential precautions about absorbent materials. I'm verifying the RCRA code specifics.
Detailing Safety Protocols
I'm now detailing safety protocols for this compound. I'm focusing on the "Why" behind disposal choices, emphasizing amine chemistry, basicity, and flammability. I'm outlining a step-by-step disposal guide, covering both routine waste and spill cleanup (the vermiculite method). I'm also preparing diagrams for a waste stream decision logic, including an amine/base stream against the general organic stream, and critical alerts. I've noted that manual neutralization is strongly discouraged except by a specialist. I need to check the D002 corrosivity listing and see if this material is explicitly listed or merely characteristic.
Confirming RCRA Status
I've confirmed this compound isn't P-listed or U-listed under RCRA. My search of 40 CFR 261.33 did not yield the compound in either listing, which means regulation will be determined by other criteria. I'm proceeding based on this confirmation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
